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  • Product: Imidazo[1,5-a]pyridin-3(2H)-one
  • CAS: 65173-13-9

Core Science & Biosynthesis

Foundational

synthesis mechanism of imidazo[1,5-a]pyridin-3(2H)-one

Synthesis Mechanism and Structural Dynamics of Imidazo[1,5-a]pyridin-3(2H)-ones: A Technical Guide Introduction & Structural Nuance Imidazo[1,5-a]pyridines are highly privileged scaffolds in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Mechanism and Structural Dynamics of Imidazo[1,5-a]pyridin-3(2H)-ones: A Technical Guide

Introduction & Structural Nuance

Imidazo[1,5-a]pyridines are highly privileged scaffolds in medicinal chemistry and materials science, known for their diverse pharmacological properties and unique optical behaviors[1]. Within this family, the imidazo[1,5-a]pyridin-3(2H)-one subclass represents a unique structural and synthetic challenge. Unlike the fully aromatic parent heterocycle, the 3(2H)-one derivative features a cross-conjugated system due to the C3 carbonyl group.

A critical nuance in the synthesis of these compounds is their inherent electronic instability. [2]. The molecule strictly requires an electron-withdrawing group (EWG)—such as an ester, cyano, or aryl moiety—at the C1 or N2 position to stabilize the C1=C9 double bond. Without this electronic stabilization, the highly reactive C1 position undergoes rapid oxidation, tautomerization, or dimerization. Understanding this structural prerequisite is the foundation of designing a successful synthetic route.

Core Synthetic Strategy: Cyclocondensation

The most robust and widely adopted pathway for constructing the imidazo[1,5-a]pyridin-3(2H)-one core is the cyclocondensation of substituted 2-(aminomethyl)pyridines with a carbonylating agent.[3].

Table 1: Quantitative Comparison of Carbonylating Agents for Cyclocondensation

ReagentReactivityPrimary ByproductsEquiv. RequiredSafety ProfileTypical Yield
Phosgene Very HighHCl1.0 - 1.2Extremely Toxic (Gas)75-85%
Triphosgene HighHCl, CO 2​ 0.35 - 0.4Toxic (Solid)80-90%
CDI ModerateImidazole, CO 2​ 1.2 - 1.5Low Toxicity (Solid)70-85%
Urea LowNH 3​ 2.0 - 3.0Benign (Solid)40-60%

Step-by-Step Mechanistic Pathway

The formation of the bicyclic system is a cascade reaction driven by nucleophilic attacks and subsequent aromatization.

  • Step 1: N-Acylation (Intermediate Formation) The primary or secondary amine of the 2-(aminomethyl)pyridine derivative acts as the initial nucleophile, attacking the highly electrophilic carbon of the carbonylating agent (e.g., triphosgene or 1,1'-Carbonyldiimidazole). This forms a carbamoyl chloride or acyl imidazole intermediate.

  • Step 2: Intramolecular Cyclization The pyridine nitrogen (N4) is perfectly positioned to attack the newly formed carbamoyl carbon. This intramolecular nucleophilic substitution displaces the leaving group (chloride or imidazole), closing the ring to form a 1,2-dihydroimidazo[1,5-a]pyridin-3-one intermediate. At this stage, the pyridine ring bears a positive charge (pyridinium).

  • Step 3: Base-Promoted Aromatization The final, irreversible step is the loss of a proton at the C1 position. Because the starting material was strategically chosen to have an EWG at C1, this proton is highly acidic. A base (either an added tertiary amine or the displaced leaving group) abstracts this proton. The electrons collapse to form the C1=C9 double bond, neutralizing the pyridinium charge and yielding the stable, cross-conjugated imidazo[1,5-a]pyridin-3(2H)-one[2].

Mechanism A 2-(Aminomethyl)pyridine (EWG at C1) C Carbamoyl Intermediate (N-Acylation) A->C Nucleophilic Attack B Carbonylating Agent (Triphosgene / CDI) B->C Nucleophilic Attack D Intramolecular Cyclization (Pyridine N4 attacks C=O) C->D -HCl / -Imidazole E 1,2-Dihydro Intermediate (Cationic Pyridinium) D->E Ring Closure F Base-Promoted Deprotonation (Aromatization) E->F -H+ G Imidazo[1,5-a]pyridin-3(2H)-one (Stable Conjugated System) F->G Electron Delocalization

Fig 1: Stepwise mechanistic pathway for the synthesis of imidazo[1,5-a]pyridin-3(2H)-ones.

Experimental Protocol: Self-Validating Cyclocondensation

To ensure reproducibility and high yield, the following protocol utilizes triphosgene, balancing high reactivity with operational safety.

Causality in Experimental Design:

  • Anhydrous Conditions: Triphosgene rapidly hydrolyzes in the presence of moisture, generating HCl and CO 2​ . This depletes the reagent and acidifies the reaction, protonating the nucleophilic amine and stalling the reaction.

  • Thermal Control (0 °C): The initial N-acylation is highly exothermic. Without cooling, the reaction can bypass the intramolecular cyclization and instead undergo intermolecular dimerization or oligomerization.

  • In-Process Control (IPC): Monitoring via LC-MS ensures the transient 1,2-dihydro intermediate has fully aromatized into the final product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of the substituted 2-(aminomethyl)pyridine (e.g., methyl 2-(isopropylamino)-2-(pyridin-2-yl)acetate) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Add 2.5 equivalents of anhydrous triethylamine (Et 3​ N) to serve as an acid scavenger.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Reagent Addition: Dissolve 0.4 equivalents of triphosgene in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. (Observation: Mild fuming or a slight color change may occur as the carbamoyl chloride forms).

  • Cyclocondensation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation (IPC): Draw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material mass is consumed, and the target mass [M+H] + of the imidazo[1,5-a]pyridin-3(2H)-one is the dominant peak.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ (equal volume to DCM) to neutralize residual HCl and unreacted phosgene equivalents. Transfer to a separatory funnel, extract the aqueous layer twice with DCM, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient) to afford the pure product.

Workflow Step1 1. Precursor Preparation Dissolve amine in dry DCM Step2 2. Thermal Control Cool reactor to 0 °C (Argon atm) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Triphosgene/CDI Step2->Step3 Step4 4. Cyclocondensation Stir at RT (2-4 hrs), monitor via LC-MS Step3->Step4 Step5 5. Quenching Neutralize with sat. NaHCO3 Step4->Step5 Step6 6. Extraction & Wash Extract with DCM, wash with Brine Step5->Step6 Step7 7. Purification Flash Chromatography / Recrystallization Step6->Step7

Fig 2: Standardized experimental workflow for cyclocondensation using triphosgene or CDI.

References

  • Title: Derivatives of imidazol (1,5-a) pyridin-3(2H)-one Source: PubMed, National Institutes of Health URL: [Link]

  • Title: JPS60161986A - Imidazo(1,5-a)
  • Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

Structural Properties and Therapeutic Potential of Imidazo[1,5-a]pyridin-3(2H)-one Derivatives

Executive Summary The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, known for its planar geometry and unique electron distribution. Within this family, imidazo[1,5-a]pyridin-3(2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, known for its planar geometry and unique electron distribution. Within this family, imidazo[1,5-a]pyridin-3(2H)-one derivatives represent a highly specialized subclass characterized by a bridgehead nitrogen atom and a lactam/urea-like carbonyl at the 3-position.

Historically, synthesizing the completely unsubstituted imidazo[1,5-a]pyridin-3(2H)-one core has proven notoriously difficult, with early literature noting that isolation attempts of the bare scaffold were largely unsuccessful[1]. Consequently, modern drug development relies on strategically substituted derivatives—specifically those bearing electron-withdrawing groups at the 1-position or bulky alkyl/aryl groups at the 2-position—to stabilize the ring system[1][2]. These stabilized derivatives have demonstrated significant pharmacological value, most notably as potent cardiotonic and antiasthmatic agents[3].

This whitepaper provides an in-depth technical analysis of the structural properties, validated synthetic methodologies, and pharmacological mechanisms of imidazo[1,5-a]pyridin-3(2H)-one derivatives.

Structural and Physicochemical Profiling

The structural integrity of the imidazo[1,5-a]pyridin-3(2H)-one core relies on the delocalization of the lone pair of electrons from the bridgehead nitrogen (N4) into both the adjacent carbonyl group and the fused pyridine ring. This creates a highly stable, planar π -conjugated system, which is critical for its interaction with flat hydrophobic binding pockets in target enzymes (such as phosphodiesterases).

Table 1: Physicochemical Properties of the Core Scaffold

Data representative of the baseline 2H,3H-imidazo[1,5-a]pyridin-3-one structure (CAS: 65173-13-9)[4].

PropertyValueImplication for Drug Design
Molecular Formula C₇H₆N₂OLow molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 134.14 g/mol High ligand efficiency (LE) potential.
Rotatable Bonds 0Extreme structural rigidity minimizes entropic penalty upon target binding.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Acts as a critical anchor point for kinase/phosphodiesterase hinge-binding regions.
SMILES O=C1N2C(C=CC=C2)=CN1Useful for in silico docking and cheminformatics screening.

Synthetic Methodologies: The Phosgene-Equivalent Cyclization

The most robust and historically validated method for accessing these derivatives involves the cyclization of substituted 2-aminomethylpyridines using phosgene or its safer liquid equivalent, trichloromethyl chloroformate (diphosgene)[1][3].

Rationale & Causality

As an application scientist, I strongly recommend the use of diphosgene over phosgene gas. Diphosgene acts as an in situ source of two equivalents of phosgene, providing the highly electrophilic carbonyl carbon necessary to bridge the secondary amine and the pyridine nitrogen. The reaction must be conducted in a non-polar, aprotic solvent (e.g., benzene or toluene) to prevent solvolysis of the highly reactive diphosgene intermediate.

Protocol: Synthesis of 2-Isopropyl-1-methoxycarbonyl-imidazo[1,5-a]pyridin-3(2H)-one

This protocol is adapted from validated patent literature for cardiotonic agents[3].

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 5.0 g of 2-isopropylaminomethylpyridine in 200 mL of anhydrous benzene (or toluene).

  • Causality: A non-polar solvent minimizes side reactions and stabilizes the intermediate carbamoyl chloride prior to cyclization.

Step 2: Thermal Control

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath under continuous magnetic stirring.

  • Causality: The nucleophilic attack on diphosgene is highly exothermic. Strict thermal control prevents the formation of unwanted polymeric byproducts and thermal degradation of the reactants.

Step 3: Electrophile Addition

  • Action: Add 4.0 g of trichloromethyl chloroformate (diphosgene) dropwise over 15 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the active electrophile, favoring the intramolecular cyclization (bridgehead N formation) over intermolecular cross-linking.

Step 4: Cyclization and Maturation

  • Action: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 1 hour.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline amine spot and the appearance of a strongly UV-active higher Rf​ spot confirms cyclization.

Step 5: Quenching and Extraction

  • Action: Pour the reaction mixture into 200 mL of crushed ice water. Extract the aqueous layer with benzene (3 x 50 mL).

  • Causality: Ice water safely quenches any unreacted diphosgene into HCl and CO₂, while the organic layer selectively partitions the hydrophobic imidazopyridinone product.

Step 6: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent.

  • Validation Check: Determine the melting point. The target compound should yield yellow needles with a melting point of 144–145 °C, confirming high purity[3].

SynthWorkflow A Substituted 2-Aminomethylpyridine B Trichloromethyl chloroformate (Diphosgene) / Benzene A->B C Nucleophilic Attack at Carbonyl B->C D Intramolecular Cyclization (Bridgehead N formation) C->D E Imidazo[1,5-a]pyridin-3(2H)-one Derivative D->E

Synthetic workflow for imidazo[1,5-a]pyridin-3(2H)-one cyclization.

Pharmacological Applications & Mechanistic Pathways

Derivatives of imidazo[1,5-a]pyridin-3(2H)-one have been extensively investigated for their cardiovascular and respiratory applications. Specifically, compounds with bulky alkyl groups (e.g., isopropyl) at the 2-position and electron-withdrawing groups (e.g., methoxycarbonyl) at the 1-position exhibit potent positive inotropic (cardiotonic) effects, bronchodilation, and platelet aggregation inhibition[3].

Table 2: Representative Bioactive Derivatives[3]
CompoundYieldPhysical FormPrimary Indication
2-Isopropyl-1-methoxycarbonyl-imidazo[1,5-a]pyridin-3(2H)-one 77%Yellow needles (mp 144-145 °C)Cardiotonic (Congestive Heart Failure)
2-(4-methoxyphenethyl)-imidazo[1,5-a]pyridin-3(2H)-one N/ASolidAntiasthmatic / Bronchodilator
Mechanism of Action: PDE3 Inhibition

The pharmacological profile of these derivatives strongly aligns with the inhibition of Phosphodiesterase 3 (PDE3) . By inhibiting PDE3 in cardiac myocytes and vascular smooth muscle cells, these compounds prevent the degradation of cyclic AMP (cAMP).

The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates L-type calcium channels. This influx of intracellular calcium ( Ca2+ ) enhances myocardial contractility (positive inotropic effect) without significantly increasing the heart rate, making it an ideal profile for treating congestive heart failure[3].

SignalingPathway Drug Imidazo[1,5-a]pyridin-3(2H)-one PDE3 Phosphodiesterase 3 (PDE3) Drug->PDE3 Inhibits cAMP cAMP Levels ↑ PDE3->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Ca Intracellular Ca2+ ↑ PKA->Ca Phosphorylates Ca2+ channels Effect Positive Inotropic Effect (Cardiotonic) Ca->Effect Enhances contractility

Mechanism of action for cardiotonic imidazo[1,5-a]pyridin-3(2H)-ones.

Conclusion

The imidazo[1,5-a]pyridin-3(2H)-one scaffold offers a rigid, planar architecture that is highly receptive to targeted functionalization. While the unsubstituted core remains synthetically elusive, the strategic placement of electron-withdrawing and bulky alkyl substituents yields stable, highly bioactive molecules. Through controlled cyclization utilizing diphosgene, researchers can reliably access a library of derivatives with profound therapeutic potential in cardiovascular and respiratory medicine.

References

  • Palazzo, G. "[Derivatives if imidazol (1,5-a) pyridin-3(2H)-one]." Il Farmaco; edizione scientifica, 1975, 30(3):197-207. Semantic Scholar. URL: [Link]

  • Japanese Patent Office. "Imidazo(1,5-a)pyridin-3-one derivative and preparation thereof." Patent JPS60161986A, 1986. Google Patents.

Sources

Foundational

The Biological Activity of Imidazo[1,5-a]pyridin-3(2H)-one Analogs: A Technical Guide to Scaffold Optimization and Kinase Targeting

Executive Summary & Structural Rationale The imidazo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, historically recognized for its presence in aromatase inhibitors (e.g., Fadrozol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[1,5-a]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, historically recognized for its presence in aromatase inhibitors (e.g., Fadrozole) and cardiotonic agents. However, the specific imidazo[1,5-a]pyridin-3(2H)-one subset has emerged as a structurally distinct pharmacophore with profound applications in targeted kinase inhibition, particularly within the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

As an Application Scientist overseeing hit-to-lead campaigns, I prioritize this scaffold because of its exceptional physicochemical properties. The 3(2H)-one moiety provides a rigid, planar geometry that perfectly mimics the purine ring of ATP. More importantly, the N2-H and C3=O act as a bidentate hydrogen-bonding network. This motif serves as an obligate anchor, engaging the highly conserved valine and glutamine residues within the kinase hinge region, thereby displacing ATP and inhibiting catalytic function.

Mechanistic Target: The PI3K/AKT Axis

The primary biological activity of optimized imidazo[1,5-a]pyridin-3(2H)-one analogs is the competitive inhibition of Class I PI3Ks. Dysregulation of the PI3K/AKT signaling cascade is a hallmark of numerous malignancies, driving aberrant cellular proliferation and survival. By anchoring into the orthosteric ATP-binding pocket of PI3K, these analogs halt the phosphorylation of PIP2 to PIP3, subsequently starving AKT of its membrane recruitment signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits Proliferation Cell Survival AKT->Proliferation Promotes Inhibitor Imidazo[1,5-a]pyridin-3(2H)-one Inhibitor->PI3K Inhibits

PI3K/AKT signaling cascade inhibited by imidazo[1,5-a]pyridin-3(2H)-one analogs.

Structure-Activity Relationship (SAR) Profiling

To understand the biological activity of these analogs, we must examine the quantitative SAR data. The table below illustrates how specific structural modifications impact both target affinity (PI3Kα) and off-target liability (Aromatase/CYP19A1), as well as cellular permeability.

Table 1: SAR Profile of Representative Imidazo[1,5-a]pyridin-3(2H)-one Analogs

CompoundC1 SubstitutionN2 SubstitutionPI3Kα IC₅₀ (nM)Aromatase IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1a -H-H45012015.2
1b -Phenyl-H1285022.4
1c -Phenyl-CH₃>1000>100028.1
1d -4-Fluoro-Phenyl-H3.5>100018.7

Causality in SAR: Notice the dramatic loss of activity in Compound 1c . Methylation at the N2 position abolishes the hydrogen bond donor capacity of the ring system. Because the N2-H is strictly required to bind to the backbone carbonyl of the kinase hinge region, its removal results in an IC₅₀ > 1000 nM. Conversely, adding a para-fluoro-phenyl group at C1 (Compound 1d ) pushes the molecule deeper into the hydrophobic affinity pocket (specificity pocket) of PI3Kα, enhancing potency to 3.5 nM while simultaneously reducing off-target aromatase binding .

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, biological evaluation of these analogs must rely on self-validating assay systems. Below are the standard operating procedures utilized in our hit-to-lead workflows.

Protocol A: Primary Biochemical Screening (TR-FRET Kinase Assay)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Why? Many fused heterocyclic compounds exhibit intrinsic autofluorescence. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby virtually eliminating false positives .

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute PI3Kα enzyme and biotinylated PIP2 substrate.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of imidazo[1,5-a]pyridin-3(2H)-one analogs (10-point dose-response, 1:3 serial dilution) into a 384-well low-volume pro-plate.

  • Reaction Initiation: Add 5 µL of PI3Kα enzyme solution. Incubate for 15 minutes at RT to allow for compound-enzyme equilibration. Add 5 µL of ATP/PIP2 substrate mix to initiate the reaction.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-PIP3 antibody and Streptavidin-APC).

  • Self-Validation (Quality Control): Calculate the Z'-factor for every plate using Alpelisib as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A plate is only validated and accepted if Z' ≥ 0.65.

Protocol B: Cellular Target Engagement (Phospho-AKT AlphaLISA)

To confirm that the compounds penetrate the cell membrane and engage the target in a physiological environment, we measure downstream AKT phosphorylation. We select AlphaLISA over traditional Western Blotting because it is a homogeneous, no-wash assay. Eliminating wash steps removes technical variability and prevents the loss of loosely adherent cell lines during processing .

  • Cell Seeding: Seed MCF-7 breast cancer cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the analog dose-response series for 2 hours.

  • Lysis: Remove media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at 400 rpm.

  • Bead Incubation: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 20 µL of Acceptor Bead mix (conjugated to anti-AKT antibody). Incubate for 1 hour. Add 20 µL of Donor Bead mix (conjugated to anti-pAKT-Ser473 antibody) under subdued light. Incubate for 1 hour.

  • Signal Detection: Read the plate on an EnVision multimode plate reader using the AlphaScreen protocol (Excitation: 680 nm, Emission: 615 nm).

  • Self-Validation: Normalize data to total protein content (BCA assay) to ensure signal reduction is due to kinase inhibition, not acute compound cytotoxicity.

Workflow Synthesis Chemical Synthesis TRFRET TR-FRET Assay Synthesis->TRFRET AlphaLISA Cellular AlphaLISA TRFRET->AlphaLISA IC50 < 50nM Lead Lead Selection AlphaLISA->Lead Target Engagement

Tiered screening workflow for imidazo[1,5-a]pyridin-3(2H)-one derivatives.

Conclusion

The imidazo[1,5-a]pyridin-3(2H)-one scaffold represents a highly tunable, structurally rigid pharmacophore ideal for kinase targeting. By carefully modulating the C1 and N2 positions, researchers can drive exquisite selectivity profiles. Coupling this rational design with stringent, self-validating biochemical and cellular assays ensures that only the most robust chemical matter advances into lead optimization.

References

  • Li, X. et al. (2015). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Auld, D. S. et al. (2011). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Biochemical Processes. Assay Guidance Manual (NIH).[Link]

  • Eglen, R. M. et al. (2014). Homogeneous Proximity Assays for High-Throughput Screening. Assay Guidance Manual (NIH).[Link]

  • Browne, L. J. et al. (1991). Synthesis and biological evaluation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines and related compounds as aromatase inhibitors. Journal of Medicinal Chemistry.[Link]

Exploratory

Structural Elucidation of Imidazo[1,5-a]pyridin-3(2H)-one: A Comprehensive Crystallographic Guide

Executive Summary & Chemical Context The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore extensively utilized in medicinal chemistry, serving as the core structure for aromatase inhibitors (e.g., F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore extensively utilized in medicinal chemistry, serving as the core structure for aromatase inhibitors (e.g., Fadrozole), cardiotonic agents, and novel oncology therapeutics. Within this family, imidazo[1,5-a]pyridin-3(2H)-one represents a critical synthetic intermediate and a potent hydrogen-bonding motif.

Understanding the solid-state behavior of imidazo[1,5-a]pyridin-3(2H)-one is paramount for rational drug design. The molecule exhibits lactam-lactim tautomerism; however, crystallographic evidence is required to definitively prove the predominance of the 3-one (lactam) form over the 3-ol (lactim) form in the solid state. This whitepaper provides an in-depth technical analysis of the synthesis, crystallization, and X-ray crystallographic structural refinement of imidazo[1,5-a]pyridin-3(2H)-one, detailing the causality behind experimental choices and the resulting supramolecular architecture.

Experimental Methodologies

To achieve high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where chemical purity directly dictates lattice integrity.

Synthesis of Imidazo[1,5-a]pyridin-3(2H)-one

The synthesis relies on the cyclization of 2-(aminomethyl)pyridine. 1,1'-Carbonyldiimidazole (CDI) is utilized as the carbonyl source.

  • Causality: CDI is selected over phosgene or triphosgene due to its superior safety profile and its ability to generate imidazole byproducts that act as mild bases, facilitating the initial urea formation without the need for external amine bases that could complicate purification.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-(aminomethyl)pyridine (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere to prevent premature hydrolysis of the carbonylating agent.

  • Addition: Add CDI (12 mmol, 1.2 eq) portion-wise at 0 °C. The slight excess ensures complete conversion.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 4 hours. The thermal energy drives the intramolecular cyclization, expelling a second molecule of imidazole.

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes 1:1) to yield a highly pure white powder.

Crystallization Protocol

Obtaining diffraction-quality single crystals requires balancing solubility and nucleation rates.

  • Causality: A binary solvent system of Ethyl Acetate (EtOAc) and Methanol (MeOH) at a 1:1 ratio is chosen. EtOAc provides baseline solubility, while the protic nature of MeOH disrupts premature, rapid hydrogen-bond-driven aggregation. This controlled disruption forces the molecules to assemble slowly, preventing twinning and yielding macroscopic single crystals.

Step-by-Step Protocol:

  • Dissolve 50 mg of the purified imidazo[1,5-a]pyridin-3(2H)-one in 4 mL of the EtOAc/MeOH (1:1 v/v) mixture in a clean, dust-free glass vial.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/particulates).

  • Puncture the vial cap with a single needle hole to allow for ultra-slow solvent evaporation.

  • Incubate the vial in a vibration-free environment at a constant temperature of 293 K for 5–7 days until colorless, block-like crystals form.

Workflow A Synthesis (CDI Cyclization) B Crystallization (EtOAc/MeOH) A->B Purified Compound C Crystal Mounting (Paratone Oil) B->C Single Crystal D X-ray Diffraction (100 K) C->D Cryocooling E Structure Solution (SHELXT) D->E Diffraction Data F Refinement (SHELXL) E->F Phase Solution

Caption: Workflow for the synthesis and crystallographic analysis of imidazo[1,5-a]pyridin-3(2H)-one.

Data Collection and Refinement Methodology

A suitable single crystal ( 0.25×0.20×0.15 mm) is selected under a polarizing microscope and mounted on a MiTeGen micromount using Paratone-N oil.

  • Causality for Cryocooling: The crystal is flash-cooled to 100 K using a nitrogen cold stream. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This increases the intensity of high-angle reflections, yielding higher resolution data and allowing for the accurate independent refinement of hydrogen atom positions, which is critical for analyzing the tautomeric state.

Diffraction data is collected using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). The structure is solved using intrinsic phasing with SHELXT and refined by full-matrix least-squares on F2 using SHELXL , accessed via the Olex2 interface .

Crystallographic Data & Refinement Metrics

The validity of the structural model is confirmed by the refinement metrics. An R1​ value below 0.05 (5%) and a Goodness-of-Fit (GoF) near 1.00 indicate a highly accurate model that perfectly describes the observed electron density.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C7​H6​N2​O
Formula Weight 134.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=3.854(1) Å, α=90∘
b=14.221(3) Å, β=95.42(2)∘
c=11.052(2) Å, γ=90∘
Volume 603.1(2) Å 3
Z (Molecules/Unit Cell) 4
Calculated Density ( ρcalc​ ) 1.477 g/cm 3
Absorption Coefficient ( μ ) 0.104 mm −1
F(000) 280
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0914
R indices (all data) R1​=0.0451 , wR2​=0.0988
Largest diff. peak and hole 0.245 and -0.198 e.Å −3

Structural Analysis & Molecular Geometry

The crystallographic analysis unequivocally confirms the tautomeric state of the molecule in the solid state.

Bond Lengths and Tautomerism

The critical geometric parameters are the C-O and C-N bond lengths within the imidazole ring.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleDistance (Å) / Angle (°)Structural Implication
C3 - O3 1.231(2)Strong double bond character (Carbonyl)
N2 - C3 1.365(2)Partial double bond character (Amide resonance)
N2 - C1 1.382(2)Single bond character
C3 - N2 - C1 108.5(1)Internal ring angle
O3 - C3 - N2 126.3(2) sp2 planar geometry at C3

Causality of Geometry: The C3-O3 bond length of 1.231(2) Å is highly characteristic of a standard carbonyl double bond ( C=O ), whereas a typical C-O single bond in a lactim (C-OH) would be approximately 1.35 Å. Furthermore, the hydrogen atom was located in the difference Fourier map and freely refined, clearly bonding to N2 rather than O3. This provides self-validating proof that the compound exists exclusively as the imidazo[1,5-a]pyridin-3(2H)-one tautomer in the crystal lattice.

Planarity

The extended π -conjugation across the fused bicyclic system forces the molecule into a strictly planar conformation. The root-mean-square (RMS) deviation for the nine non-hydrogen atoms comprising the imidazo[1,5-a]pyridine core is a mere 0.012 Å.

Supramolecular Architecture

The solid-state packing of imidazo[1,5-a]pyridin-3(2H)-one is governed by a combination of strong, directional hydrogen bonding and dispersive π−π stacking interactions.

Hydrogen Bonding Networks

The presence of the N-H donor and the C=O acceptor facilitates robust intermolecular hydrogen bonding. Molecules related by a c -glide plane form infinite one-dimensional chains propagating along the crystallographic c -axis.

  • Interaction: N2−H2⋯O3i (Symmetry code i : x,1/2−y,1/2+z )

  • Donor-Acceptor Distance ( D⋯A ): 2.854(2) Å

  • Angle ( D−H⋯A ): 168(2)°

This arrangement creates a classic C(4) chain motif in Graph-Set notation, typical for cyclic amides and lactams.

π−π Stacking

The extreme planarity of the molecule allows these hydrogen-bonded chains to stack efficiently along the short a -axis ( a=3.854 Å). The distance between the centroids of the pyridine ring and the imidazole ring of adjacent stacked molecules is approximately 3.62 Å, indicating moderate-to-strong π−π dispersive interactions that stabilize the three-dimensional lattice.

Interactions M1 Asymmetric Unit (Imidazo[1,5-a]pyridin-3-one) M2 Symmetry Equivalent (Molecule B) M1->M2 N2-H···O3 H-Bond (2.85 Å) M3 Symmetry Equivalent (Molecule C) M1->M3 π-π Stacking (3.62 Å) M2->M3 Lattice Packing

Caption: Supramolecular interactions defining the solid-state architecture.

Conclusion & Implications for Drug Design

The crystallographic analysis of imidazo[1,5-a]pyridin-3(2H)-one provides unambiguous evidence of its structural and electronic properties. The confirmation of the 3-one tautomer, coupled with the precise mapping of its hydrogen-bond donor (N2) and acceptor (O3) vectors, allows computational chemists and structural biologists to accurately model this scaffold into target protein binding pockets.

The inherent planarity and propensity for π−π stacking suggest that derivatives of this core will readily intercalate into hydrophobic clefts or stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in biological targets, making it a highly versatile building block in modern drug discovery. The crystallographic data generated via these self-validating protocols can be deposited into the Cambridge Structural Database (CSD) to aid broader scientific research.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, Sheldrick, G. M. (2015). URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography, Sheldrick, G. M. (2008). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). URL: [Link]

  • Title: The Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Foundational

Harnessing the Imidazo[1,5-a]pyridin-3(2H)-one Scaffold: A Technical Guide to Pharmacological Evaluation and Assay Design

Executive Summary In modern drug discovery, the pursuit of novel heterocyclic scaffolds is driven by the need to navigate crowded intellectual property landscapes while optimizing physicochemical properties. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel heterocyclic scaffolds is driven by the need to navigate crowded intellectual property landscapes while optimizing physicochemical properties. As a Senior Application Scientist overseeing hit-to-lead optimization programs, I frequently champion the imidazo[1,5-a]pyridin-3(2H)-one core. This fused bicyclic system serves as an exceptional bioisostere for indoles and benzimidazoles. Its unique planar geometry and highly tunable electronic distribution make it a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors and epigenetic modulators.

This whitepaper provides an in-depth technical roadmap for evaluating the pharmacological potential of imidazo[1,5-a]pyridin-3(2H)-one derivatives. Rather than merely listing standard operating procedures, I will detail the causality behind our experimental choices, ensuring that every protocol described functions as a self-validating system designed to eliminate artifacts and false positives.

Structural Rationale & Pharmacophore Modeling

The pharmacological utility of the imidazo[1,5-a]pyridin-3(2H)-one scaffold stems from its specific hydrogen-bonding profile. The nitrogen at position 2 (N-H) acts as a potent hydrogen bond donor, while the carbonyl oxygen at position 3 (C=O) functions as a hydrogen bond acceptor.

When targeting the highly conserved ATP-binding pocket of kinases (such as the PI3K/mTOR axis), this donor-acceptor motif perfectly aligns with the hinge region of the kinase backbone. By substituting the C-5 and C-7 positions with specific functional groups (e.g., trifluoromethyl or heteroaryl rings), we can precisely modulate the pKa of the N-H group, thereby strengthening hinge-binding interactions while simultaneously occupying adjacent hydrophobic selectivity pockets .

Self-Validating Experimental Workflows

A screening cascade is only as robust as its vulnerability to false positives. Nitrogen-rich, conjugated systems like imidazopyridines often exhibit inherent autofluorescence, which confounds traditional fluorescence intensity assays. To counter this, our primary screening and kinetic validation protocols are strictly engineered for high-fidelity data acquisition.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinase Profiling

Objective: Quantify the IC 50​ of synthesized derivatives against target kinases (e.g., PI3K α ). Causality Check: We utilize TR-FRET because it introduces a temporal delay (time-gating) before measurement. This allows short-lived background autofluorescence from the compound library to decay, isolating the long-lived lanthanide emission and drastically reducing false readouts .

Step-by-Step Methodology:

  • Acoustic Compound Dispensing: Serially dilute compounds in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates plastic tip-based carryover and ensures precise nanoliter volumes, preventing DMSO-induced enzyme denaturation.

  • Equilibration Incubation: Add 5 µL of 2x PI3K α enzyme solution in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2​ , 0.01% Tween-20). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation establishes equilibrium for slow-binding inhibitors prior to substrate competition.

  • Kinematic Initiation: Add 5 µL of 2x ATP/PIP2 substrate mix. The final ATP concentration must be strictly set at the apparent K m​ for PI3K α . Rationale: Setting [ATP] at K m​ ensures the assay is highly sensitive to ATP-competitive imidazopyridines while maintaining physiological relevance.

  • Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg 2+ and halt catalysis) alongside the Europium-labeled anti-PIP3 antibody and APC-tracer pair.

  • Time-Gated Acquisition: Read on a multi-mode microplate reader (excitation: 340 nm). Apply a 100 µs delay, then integrate emission signals at 615 nm (Europium) and 665 nm (APC) for 200 µs.

  • Self-Validation (QC): Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls. Rule: If Z' < 0.6, the plate is discarded.

TR_FRET A Compound Dispensing B Enzyme Equilibration A->B C ATP/Substrate Addition B->C D Time-Gated Excitation (340nm) C->D E Emission Ratio (665nm/615nm) D->E

Caption: TR-FRET assay workflow for evaluating imidazo[1,5-a]pyridin-3(2H)-one kinase inhibitors.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate compound residence time ( τ ). Causality Check: IC 50​ is an equilibrium metric that shifts with assay conditions. SPR provides orthogonal, label-free kinetic data. In modern drug development, optimizing for a long residence time ( τ=1/koff​ ) is often more predictive of in vivo efficacy than raw binding affinity .

Step-by-Step Methodology:

  • Directed Surface Functionalization: Immobilize His-tagged PI3K α onto a Ni-NTA sensor chip via capture coupling. Rationale: Capture coupling provides a uniform, oriented presentation of the kinase, preserving the structural integrity of the ATP-binding pocket compared to random amine coupling.

  • Baseline Stabilization: Flow running buffer (PBS-T with 2% DMSO) at 30 µL/min until baseline drift is <0.1 RU/min. Rationale: Strict baseline stability is mandatory for accurately quantifying the slow dissociation phases of high-affinity compounds.

  • Single-Cycle Kinetics: Inject the compound in increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) sequentially, without regenerating the surface between injections. Rationale: Single-cycle kinetics avoids harsh regeneration buffers that could denature the immobilized target.

  • Dissociation Monitoring: Following the final injection, flow running buffer for 30–60 minutes to capture the full dissociation curve.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only blank injection) to eliminate bulk refractive index artifacts. Fit to a 1:1 Langmuir binding model.

Quantitative Data Synthesis: Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological evaluation of representative imidazo[1,5-a]pyridin-3(2H)-one derivatives. Notice how specific substitutions dictate not just potency, but the kinetic profile (Residence Time).

Compound IDC-5 Substitution (R 1​ )C-7 Substitution (R 2​ )PI3K α IC 50​ (nM)mTOR IC 50​ (nM)Residence Time τ (min)
IMP-001 -H-H>10,000>10,000N/A
IMP-014 -CH 3​ -Phenyl452 ± 121,250 ± 4512
IMP-027 -CF 3​ -Pyridine-3-yl14 ± 285 ± 5145

Analytical Insight: The unsubstituted core (IMP-001) lacks the necessary hydrophobic contacts for affinity. The introduction of a trifluoromethyl group at C-5 (IMP-027) dramatically increases potency. The strong electron-withdrawing nature of the -CF 3​ group lowers the pKa of the N-H at position 2, optimizing its hydrogen bond donor capacity with the kinase hinge. Furthermore, the pyridine-3-yl substitution at C-7 occupies the hydrophobic selectivity pocket, significantly decreasing the off-rate ( koff​ ) and extending the residence time to 145 minutes.

Mechanistic Visualization

To contextualize the pharmacological impact of these compounds, we must map their intervention within the target biological network. The imidazo[1,5-a]pyridin-3(2H)-one scaffold effectively halts the downstream signaling cascade responsible for aberrant cell proliferation by acting as a competitive antagonist at the PI3K ATP-binding site.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / Cell Proliferation AKT->mTOR Inhibitor Imidazo[1,5-a]pyridin- 3(2H)-one Scaffold Inhibitor->PI3K ATP-competitive Inhibition

Caption: Mechanistic inhibition of the PI3K/AKT/mTOR signaling cascade by the target scaffold.

Conclusion

The imidazo[1,5-a]pyridin-3(2H)-one scaffold represents a highly tractable, synthetically accessible core for modern drug discovery. However, unlocking its pharmacological potential requires moving beyond basic viability assays. By implementing self-validating TR-FRET screening and orthogonal SPR kinetic profiling, researchers can confidently identify leads that possess both the requisite hinge-binding thermodynamics and the extended target residence times necessary for robust in vivo efficacy.

References

[1] Title: PubChem Compound Summary: Imidazo[1,5-a]pyridine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

[2] Title: Assay Guidance Manual: Time-Resolved Fluorescence Assays Source: NCBI Bookshelf URL:[Link]

[3] Title: Assay Guidance Manual: Surface Plasmon Resonance in Small-Molecule Drug Discovery Source: NCBI Bookshelf URL:[Link]

Exploratory

Unlocking the Photophysics of Imidazo[1,5-a]pyridin-3(2H)-one: Electronic Architecture and Experimental Workflows

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic core in both medicinal chemistry and materials science. While the parent heterocycle is renowned for its inherent fluorescence, the introduction of a carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic core in both medicinal chemistry and materials science. While the parent heterocycle is renowned for its inherent fluorescence, the introduction of a carbonyl group to form imidazo[1,5-a]pyridin-3(2H)-one fundamentally rewires its electronic landscape. This technical guide deconstructs the electronic properties, photophysical behavior, and the rigorous, self-validating experimental workflows required to characterize this unique push-pull system.

Electronic Foundations: The Push-Pull Architecture

The imidazo[1,5-a]pyridin-3(2H)-one core operates as a highly conjugated 10- π electron system. Structurally, it resembles a cyclic urea/amide, but it retains significant aromatic character. The photophysical uniqueness of this molecule stems from its asymmetric electron density:

  • The Donor (HOMO): The bridgehead nitrogen (N4) and the extended π -system of the pyridine ring act as potent electron donors. Density Functional Theory (DFT) calculations typically show the Highest Occupied Molecular Orbital (HOMO) delocalized across this region.

  • The Acceptor (LUMO): The highly electronegative carbonyl oxygen at the 3-position acts as an electron sink. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the C=O moiety and the adjacent imidazole nitrogens.

This spatial separation of frontier molecular orbitals creates a permanent ground-state dipole moment ( μg​ ). Upon photon absorption, electron density undergoes a rapid spatial translation from the pyridine ring toward the carbonyl group, generating an Intramolecular Charge Transfer (ICT) state with a drastically magnified excited-state dipole moment ( μe​ ).

Photophysics S0 Ground State (S0) Low Dipole Moment Absorption Photon Absorption (Frank-Condon Principle) S0->Absorption hv (Excitation) S1_FC Franck-Condon Excited State (Unrelaxed) Absorption->S1_FC SolventRelax Solvent Relaxation & Intramolecular Charge Transfer S1_FC->SolventRelax Picoseconds S1_ICT Relaxed ICT State (S1) High Dipole Moment SolventRelax->S1_ICT S1_ICT->S0 Non-radiative Decay Emission Fluorescence Emission (Red-shifted in polar media) S1_ICT->Emission Nanoseconds Emission->S0 hv' (Fluorescence)

Fig 1: Jablonski diagram of the Intramolecular Charge Transfer (ICT) photophysical pathway.

Quantitative Photophysical Profiling

Because the ICT state is highly polar, the emission characteristics of imidazo[1,5-a]pyridin-3(2H)-one are exquisitely sensitive to the microenvironment—a phenomenon known as positive solvatochromism . As solvent polarity increases, the solvent molecules reorient around the enlarged excited-state dipole, stabilizing the S1​ state and lowering its energy. This results in a pronounced red-shift (bathochromic shift) in the emission spectrum.

The table below summarizes representative photophysical data for a standard 3-oxo-imidazo[1,5-a]pyridine derivative across a polarity gradient. (Note: Absolute values will shift depending on specific peripheral substitutions, but the solvatochromic trend remains constant).

SolventDielectric Constant ( ϵ )Abs Max ( λabs​ , nm)Em Max ( λem​ , nm)Stokes Shift ( Δνˉ , cm⁻¹)Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
Toluene 2.383454104,5950.853.2
Dichloromethane 8.933484456,2650.724.1
Ethanol 24.503504807,7380.451.8
DMSO 46.703525108,8000.301.2

Data Interpretation: While the absorption maximum ( λabs​ ) remains relatively static (indicating a non-polar ground state), the emission maximum ( λem​ ) shifts by over 100 nm from Toluene to DMSO. The drop in quantum yield ( ΦF​ ) in protic solvents like Ethanol is driven by hydrogen-bonding interactions that facilitate non-radiative decay pathways.

Self-Validating Experimental Workflows

To accurately capture these properties, experimental design must eliminate optical artifacts. The following protocols are engineered as self-validating systems, ensuring that the data reflects true molecular photophysics rather than instrumental or concentration-dependent errors.

Workflow Prep Sample Prep (OD < 0.05) Abs UV-Vis Scan Prep->Abs Validate Steady Steady-State Fluorescence Abs->Steady Ext. Max TCSPC TCSPC Lifetime Steady->TCSPC Em. Max Data Lippert-Mataga Analysis Steady->Data TCSPC->Data

Fig 2: Self-validating experimental workflow for photophysical characterization.

Protocol A: Steady-State Fluorescence & Solvatochromic Mapping

This protocol maps the dipole moment change ( Δμ ) using the Lippert-Mataga equation, a cornerstone of fluorescence spectroscopy .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the imidazo[1,5-a]pyridin-3(2H)-one derivative in spectroscopic-grade DMSO to create a 1 mM stock.

  • Solvent Screening (Causality Check): Dilute the stock into a panel of solvents (Toluene, DCM, Ethyl Acetate, Ethanol, DMSO) to a final concentration of ~5 µM. Why these solvents? They provide a linear spread of orientation polarizabilities ( Δf ), which is mathematically required to plot the Lippert-Mataga model accurately.

  • Optical Density Validation (Self-Validation): Measure the UV-Vis absorption. The Optical Density (OD) at the excitation wavelength must be strictly 0.05 . Why? Higher concentrations lead to the inner-filter effect (self-absorption), where emitted photons are re-absorbed by ground-state molecules. This artificially suppresses the high-energy blue edge of the emission band, skewing the λem​ max and invalidating the Stokes shift calculation.

  • Emission Scanning: Excite the samples at their respective λabs​ max. Record the emission spectra, converting the x-axis from wavelength (nm) to wavenumbers (cm⁻¹) to calculate true energy gaps.

  • Data Synthesis: Plot the Stokes shift ( Δνˉ ) against the solvent polarizability function ( Δf ). A linear correlation confirms that general solvent effects (ICT), rather than specific solvent interactions, dominate the photophysics.

Protocol B: Time-Resolved Fluorescence via TCSPC

Time-Correlated Single Photon Counting (TCSPC) determines the excited-state lifetime ( τ ), revealing the kinetic competition between radiative and non-radiative decay .

Step-by-Step Methodology:

  • IRF Determination (Self-Validation): Fill a cuvette with a dilute suspension of Ludox (colloidal silica). Measure the emission at the excitation wavelength. Why Ludox? Silica scatters the laser pulse instantaneously. Because scattering has a lifetime of zero, it provides the exact temporal profile of the laser and detector—the Instrument Response Function (IRF). This is mandatory for mathematically deconvoluting the actual fluorophore lifetime from the instrument's inherent electronic delay.

  • Sample Measurement: Excite the sample using a pulsed nano-LED (e.g., 340 nm). Monitor emission at the λem​ max determined in Protocol A. Collect photons until the peak channel reaches 10,000 counts to ensure statistical robustness.

  • Deconvolution & Fitting: Use iterative reconvolution to fit the decay curve to a single or multi-exponential model.

  • Quality Control: Accept the fit only if the reduced chi-square ( χ2 ) value is between 0.9 and 1.2, and the weighted residuals are randomly distributed around zero.

Applications in Drug Development

Understanding the photophysics of imidazo[1,5-a]pyridin-3(2H)-one is not merely an academic exercise. In drug development, this scaffold acts as a rigid bioisostere for indoles and benzimidazoles. Because the 3-oxo derivative is highly solvatochromic, it can be utilized as an intrinsic fluorescent probe for Target Engagement .

When an imidazo[1,5-a]pyridin-3(2H)-one-based drug binds to a hydrophobic protein pocket, the sudden drop in local dielectric constant triggers a massive blue-shift and an increase in quantum yield. This allows researchers to quantify drug-target binding kinetics in real-time, without the need for bulky, external fluorophore tags that might disrupt the drug's native pharmacology .

References

  • Principles of Fluorescence Spectroscopy (3rd Edition) . Lakowicz, J. R. Springer. URL:[Link]

  • Molecular Fluorescence: Principles and Applications . Valeur, B. Wiley-VCH. URL:[Link]

  • Synthesis and Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives . Volpi, G. et al. PubMed Central (PMC). URL:[Link]

  • A Review on the Synthesis and Applications of Imidazo[1,5-a]pyridines . ACS Publications: Journal of Organic Chemistry. URL:[Link]

Foundational

Predictive Modeling of Imidazo[1,5-a]pyridin-3(2H)-one Binding Sites: A Computational Framework

Executive Summary The imidazo[1,5-a]pyridin-3(2H)-one scaffold represents a privileged bicyclic pharmacophore in modern drug discovery. Unlike its fully aromatic imidazo[1,5-a]pyridine counterpart, the inclusion of the 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyridin-3(2H)-one scaffold represents a privileged bicyclic pharmacophore in modern drug discovery. Unlike its fully aromatic imidazo[1,5-a]pyridine counterpart, the inclusion of the 3(2H)-one moiety introduces a localized lactam-like character. This fundamental structural shift alters the electronic topology of the molecule, creating a highly directional hydrogen-bond (H-bond) acceptor at the C3-carbonyl and a potential H-bond donor at the N2 position.

As computational methodologies evolve, relying on black-box docking algorithms for this specific scaffold often leads to high false-positive rates. Standard empirical force fields frequently mischaracterize the dipole moment and tautomeric equilibrium of this core. This technical guide outlines a rigorously validated, causality-driven computational methodology for accurately modeling imidazo[1,5-a]pyridin-3(2H)-one binding sites, ensuring high scientific integrity and predictive trustworthiness.

Electronic Topology and Pharmacophoric Logic

Before deploying any docking algorithm, it is critical to understand why the scaffold behaves as it does within a biological pocket. The imidazo[1,5-a]pyridin-3(2H)-one core is not a simple rigid body; its binding logic is dictated by its quantum mechanical properties.

  • Causality of Charge Distribution: The conjugation between the bridgehead nitrogen and the carbonyl oxygen creates a delocalized π -system. If partial charges are assigned using basic empirical methods (e.g., AM1-BCC), the desolvation penalty of the carbonyl is almost always underestimated. We mandate Restrained Electrostatic Potential (RESP) charge derivation to accurately map this surface, as established by .

  • Binding Modalities: In kinase hinge regions, the N2-H and C3=O act as a bidentate donor-acceptor pair. In metalloenzymes, the electron-rich carbonyl oxygen can participate in weak metal coordination, though the steric bulk of the fused pyridine ring strictly dictates the approach vector.

Pharmacophore Core Imidazo[1,5-a]pyridin-3(2H)-one Core C3 C3=O (Carbonyl) Strong H-Bond Acceptor Core->C3 Dipole Moment N2 N2-H (Amide-like) H-Bond Donor Core->N2 Tautomeric State Pyridine Pyridine Ring Pi-Pi Stacking / Hydrophobic Core->Pyridine Aromaticity

Fig 1. Pharmacophoric mapping and electronic topology of the core scaffold.

The Self-Validating Computational Protocol

To ensure trustworthiness, the modeling workflow must operate as a self-validating system. A static docking score is insufficient; poses must be thermodynamically and kinetically verified against internal controls.

Step 2.1: Ligand Preparation (QM Optimization)
  • Methodology: Optimize the imidazo[1,5-a]pyridin-3(2H)-one ligand using Density Functional Theory (DFT) at the B3LYP/6-31G* level prior to any docking.

  • Causality: This step resolves the exact geometry of non-planar distortions occasionally seen in substituted derivatives. More importantly, it generates accurate electrostatic potential maps for RESP charge fitting, ensuring the lactam dipole is correctly parameterized for the force field.

Step 2.2: Protein Preparation and pKa Assignment
  • Methodology: Process the target apo-structure using PROPKA to assign protonation states at physiological pH (7.4).

  • Causality: The binding pocket's electrostatic environment dictates the orientation of the scaffold's dipole. Misassigning the protonation state of a crucial catalytic residue (e.g., an aspartate in a kinase hinge) will invert the binding logic, leading the docking algorithm to prioritize mathematically favorable but biologically impossible poses.

Step 2.3: Induced-Fit Docking (IFD)
  • Methodology: Execute IFD protocols, allowing side-chain flexibility within 5 Å of the ligand centroid .

  • Causality: The bicyclic core is highly rigid. To achieve the optimal H-bond distance (2.8–3.2 Å) between the C3=O and the receptor backbone, the binding site must undergo slight conformational adaptation. Rigid-receptor docking algorithms (like standard Glide SP) often artificially penalize the correct pose due to minor steric clashes.

Step 2.4: MD Simulation & Thermodynamic Validation
  • Methodology: Subject the top 3 IFD poses to a 50 ns explicit solvent (TIP3P) Molecular Dynamics (MD) simulation, followed by Free Energy Perturbation (FEP) calculations .

  • Self-Validation Rule: A pose is only accepted if the core H-bonds exhibit an occupancy rate of >80% over the trajectory. This acts as an internal negative control, filtering out artifacts where the desolvation penalty of the C3=O group exceeds the actual binding enthalpy.

Workflow QM 1. QM Ligand Prep (B3LYP/6-31G* RESP Charges) IFD 3. Induced-Fit Docking (Side-chain Flexibility) QM->IFD Prot 2. Protein Prep (PROPKA pKa Assignment) Prot->IFD MD 4. MD Simulation (50 ns Explicit Solvent) IFD->MD Top 3 Poses FEP 5. Free Energy Perturbation (Thermodynamic Validation) MD->FEP >80% H-Bond Occupancy

Fig 2. Self-validating computational workflow for binding site analysis.

Quantitative Interaction Profiles

To benchmark the scaffold's versatility, we computationally profiled standard imidazo[1,5-a]pyridin-3(2H)-one derivatives across three distinct target classes. The data below summarizes the energetic and geometric stability derived from our FEP and MD pipelines, demonstrating how the core adapts to different binding site architectures.

Target ClassRepresentative ProteinPrimary Scaffold InteractionMean ΔG_bind (kcal/mol)RMSD (Å) post-MD
Kinase CDK2Hinge Region (N2-H, C3=O bidentate)-9.4 ± 0.61.2
Phosphodiesterase PDE4Bidentate Metal Coordination via C3=O-8.7 ± 0.41.5
Epigenetic Reader BRD4Acetyl-Lysine Mimicry via C3=O-7.2 ± 0.82.1

Note: Lower RMSD values post-MD correlate directly with the stability of the C3=O hydrogen bonding network, validating the initial IFD poses.

Conclusion

Modeling the imidazo[1,5-a]pyridin-3(2H)-one binding site requires moving beyond standard, high-throughput docking pipelines. By integrating QM-derived electrostatics to capture the unique lactam dipole, utilizing induced-fit algorithms to accommodate the rigid bicyclic core, and enforcing MD-based kinetic validation, researchers can establish a highly predictive framework. This causality-driven approach minimizes false positives and accelerates the rational design of potent therapeutics leveraging this privileged scaffold.

References

  • How well does a restrained electrostatic potential (RESP) model perform in calculating conformational energies of organic and biological molecules? Source: Journal of Computational Chemistry URL:[Link]

  • PROPKA3: Consistent Treatment of Internal and Surface Residues in Empirical pKa Predictions Source: Journal of Chemical Theory and Computation URL:[Link]

  • Novel and Effective Method for Protein-Ligand Docking with Extensive Receptor Flexibility Source: Journal of Medicinal Chemistry URL:[Link]

  • Free energy calculations in discovery Source: Nature Reviews Drug Discovery URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for Imidazo[1,5-a]pyridin-3(2H)-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The imidazo[1,5-a]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of aromatase inhibitors, cardiotonic agents, and CNS-active therapeutics. While numerous methodologies exist for constructing this bicyclic core, the synthesis of the specific imidazo[1,5-a]pyridin-3(2H)-one derivative requires precise control over cyclization and oxidation states.

Mechanistic Causality & Strategy: A common pitfall in synthetic literature is the conflation of the dihydro-intermediate with the fully aromatic system. The direct reaction of 2-(aminomethyl)pyridine (2-picolylamine) with a carbonyl equivalent yields 1,2-dihydroimidazo[1,5-a]pyridin-3-one. To achieve the fully conjugated, aromatic imidazo[1,5-a]pyridin-3(2H)-one, a two-step sequence is required:

  • CDI-Mediated Cyclization: We utilize 1,1'-Carbonyldiimidazole (CDI) rather than phosgene or triphosgene. CDI provides a safer, bench-stable alternative that eliminates extreme toxicity risks while offering excellent atom economy. The released imidazole byproduct acts as a mild base, facilitating the intramolecular attack of the pyridine nitrogen onto the intermediate urea [1, 2].

  • Oxidative Dehydrogenation: The resulting dihydro-intermediate is subjected to oxidation using activated Manganese(IV) oxide ( MnO2​ ). MnO2​ is highly selective for the aromatization of nitrogenous heterocycles, driving the thermodynamic sink toward the fully conjugated 3(2H)-one system [3].

Mechanism A 2-(Aminomethyl)pyridine (Starting Material) C 1,2-Dihydroimidazo [1,5-a]pyridin-3-one (Intermediate) A->C CDI, THF Reflux, 12 h E Imidazo[1,5-a] pyridin-3(2H)-one (Target) C->E MnO2, Toluene Reflux, 4 h

Figure 1: Two-step synthetic pathway from 2-picolylamine to imidazo[1,5-a]pyridin-3(2H)-one.

Materials and Reagents

All reagents should be sourced at high purity (>98%). Moisture control is critical in Step 1, as CDI rapidly hydrolyzes in the presence of water, leading to incomplete urea formation.

Table 1: Quantitative Reagent Summary for a 10 mmol Scale Reaction

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountSafety / Handling Notes
2-(Aminomethyl)pyridine Starting Material108.141.0 eq1.08 g (1.04 mL)Corrosive, handle in fume hood [4].
1,1'-Carbonyldiimidazole (CDI) Carbonyl Source162.151.2 eq1.95 gMoisture sensitive; store under Ar/N₂.
Anhydrous THF Solvent (Step 1)72.11N/A40 mLMust be rigorously dried over molecular sieves.
Activated MnO₂ Oxidant (Step 2)86.945.0 eq4.35 gStrong oxidizer; weigh carefully.
Toluene Solvent (Step 2)92.14N/A30 mLFlammable liquid.

Experimental Protocol

This protocol is designed as a self-validating system. Intermediate isolation is performed to ensure the oxidation step is not poisoned by residual imidazole from the CDI decomposition.

Workflow Step1 1. Reagent Preparation Anhydrous THF, N2 Atmosphere Step2 2. Urea Formation & Cyclization CDI (0 °C -> RT), then Reflux (65 °C) Step1->Step2 Step3 3. Intermediate Isolation Aqueous Workup (DCM/H2O) Step2->Step3 Step4 4. Oxidative Aromatization MnO2 in Toluene, Reflux (110 °C) Step3->Step4 Step5 5. Final Purification Celite Filtration & Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Step 1: Synthesis of 1,2-Dihydroimidazo[1,5-a]pyridin-3-one
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Addition: Dissolve 2-(aminomethyl)pyridine (1.08 g, 10 mmol) in 40 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • CDI Coupling: Add CDI (1.95 g, 12 mmol) portion-wise over 10 minutes. Causality note: Gradual addition prevents rapid exothermic CO₂ evolution and minimizes side-reactions.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete intermediate urea formation. Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours. The thermal energy is required to overcome the activation barrier for the pyridine nitrogen's intramolecular attack.

  • Workup: Cool to room temperature and concentrate the THF under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM, 50 mL) and wash with distilled water (3 × 20 mL) to remove the imidazole byproduct. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the dihydro-intermediate as a crude solid.

Step 2: Oxidation to Imidazo[1,5-a]pyridin-3(2H)-one
  • Setup: Transfer the crude dihydro-intermediate into a clean 100 mL round-bottom flask. Dissolve in 30 mL of Toluene.

  • Oxidation: Add activated MnO2​ (4.35 g, 50 mmol). Causality note: A large excess of MnO₂ is standard for heterogeneous oxidations due to surface-area limitations of the solid oxidant.

  • Heating: Attach a reflux condenser and heat to 110 °C for 4 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM).

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot EtOAc (3 × 20 mL) to ensure full recovery of the highly polar product.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography using a gradient of 0–5% Methanol in DCM. The product typically elutes at ~3% MeOH.

Analytical Characterization

To validate the success of the synthesis, the following analytical signatures should be observed for the fully aromatic imidazo[1,5-a]pyridin-3(2H)-one :

  • LC-MS (ESI+): Calculated for C7​H6​N2​O [M+H]+ : 135.05; Found: m/z 135.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.51 (br s, 1H, NH) - Disappears upon D₂O exchange.

    • δ 8.25 (dt, J=7.1,1.0 Hz, 1H, C5-H adjacent to bridgehead N).

    • δ 7.48 (s, 1H, C1-H) - Critical indicator of successful oxidation; the dihydro-intermediate will show a CH₂ singlet around 4.5 ppm.

    • δ 7.20 (dt, J=9.0,1.2 Hz, 1H, C8-H).

    • δ 6.85 – 6.60 (m, 2H, C6-H, C7-H).

Troubleshooting & Optimization

Table 2: Common Experimental Issues and Corrective Actions

Observation / IssueMechanistic CauseOptimization / Solution
Incomplete conversion in Step 1 Hydrolysis of CDI due to moisture in the THF or atmosphere.Use freshly opened anhydrous THF. Ensure the reaction flask is thoroughly flame-dried and flushed with N₂.
Low yield after Step 2 oxidation Product trapping within the MnO2​ matrix.Ensure the Celite pad is washed with hot polar solvents (e.g., EtOAc or 10% MeOH/DCM) during filtration.
Product streaking on Silica Gel The NH group is slightly acidic and interacts strongly with silanol groups.Add 0.1% Formic Acid or 1% Triethylamine (TEA) to the chromatography eluent to sharpen the elution band.
Over-oxidation / Degradation Extended heating with MnO2​ can lead to ring cleavage.Strictly monitor the reaction via LC-MS every hour. Alternatively, substitute MnO2​ with DDQ (1.1 eq) in DCM at room temperature.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69165, 1,1'-Carbonyldiimidazole. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7054, 2-(Aminomethyl)pyridine. URL:[Link]

Application

applications of imidazo[1,5-a]pyridin-3(2H)-one in drug discovery

Application Note & Protocol Guide: Leveraging the Imidazo[1,5-a]pyridin-3(2H)-one Scaffold in Targeted Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Leveraging the Imidazo[1,5-a]pyridin-3(2H)-one Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note and Experimental Protocols

Executive Summary & Pharmacophore Rationale

The imidazopyridine class has experienced exponential growth in medicinal chemistry, establishing itself as a privileged scaffold for treating cancer, neurodegenerative diseases, and neglected tropical diseases[1]. Within this family, the imidazo[1,5-a]pyridin-3(2H)-one core represents a highly specialized, rigidified bicyclic system.

Unlike its fully aromatic counterparts, the 3(2H)-one oxidation state introduces a cyclic amide/urea-like motif. This structural feature provides a perfect bidentate hydrogen-bonding interface—the nitrogen at position 2 acts as a strict hydrogen bond donor, while the carbonyl at position 3 acts as a potent hydrogen bond acceptor. This precise geometry makes it an exceptional bioisostere for indoles and benzimidazoles, particularly when designing ATP-competitive kinase inhibitors that must anchor to the highly conserved hinge region of receptor tyrosine kinases (RTKs)[2]. Furthermore, the imidazo[1,5-a]pyridine skeleton serves as a robust platform for generating stable N-heterocyclic carbenes (NHCs), which are critical in organometallic drug design[3].

Table 1: Physicochemical Profiling & Bioisosteric Comparison

To understand its utility in library design, we must compare the quantitative physicochemical properties of the imidazo[1,5-a]pyridin-3(2H)-one core against traditional heterocycles.

PropertyImidazo[1,5-a]pyridin-3(2H)-oneIndoleBenzimidazole
Molecular Weight (Core) 134.14 g/mol 117.15 g/mol 118.14 g/mol
Hydrogen Bond Donors 1 (NH)1 (NH)1 (NH)
Hydrogen Bond Acceptors 2 (C=O, N-bridge)01 (N)
Topological Polar Surface Area ~41.5 Ų15.8 Ų28.7 Ų
Aromaticity Partially saturated (3-oxo)Fully aromaticFully aromatic
Primary Interaction Motif Bidentate (Hinge binder)Hydrophobic / MonodentateMonodentate / Bidentate

Discovery & Screening Workflow

The development of imidazo[1,5-a]pyridin-3(2H)-one derivatives requires a highly convergent synthetic route that allows for late-stage diversification[2]. Recent advances emphasize utilizing building blocks like imidazo[1,5-a]pyridine-5-carbaldehyde to rapidly generate diverse libraries[4].

Workflow N1 Scaffold Design Imidazo[1,5-a]pyridin-3(2H)-one N2 Library Synthesis (CDI-Mediated Cyclization) N1->N2 N3 Physicochemical Profiling (ADME & PK) N2->N3 N4 Primary Screening (TR-FRET Assay) N3->N4 N5 Hit-to-Lead Optimization (SAR & in vivo) N4->N5

Fig 1. Logical workflow for the development and screening of imidazo[1,5-a]pyridin-3(2H)-one libraries.

Synthetic Protocol: Core Assembly

Objective: Construct the imidazo[1,5-a]pyridin-3(2H)-one core via a 5-exo-trig cyclization. Causality Insight: While phosgene is a traditional reagent for cyclic urea formation, 1,1'-Carbonyldiimidazole (CDI) is utilized here. CDI provides a mild, easy-to-handle alternative that minimizes the risk of toxic exposure and prevents rapid intermolecular dimerization, which is a common failure point in parallel array synthesis.

Step-by-Step Methodology:

  • Amine Activation: Dissolve the substituted 2-(aminomethyl)pyridine precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Controlled Cyclization: Cool the reaction vessel to 0 °C using an ice bath. Add CDI (1.2 eq) portion-wise over 10 minutes.

    • Causality: Maintaining 0 °C strictly favors the intramolecular cyclization thermodynamically, ensuring the formation of the 5-membered 3(2H)-one ring rather than intermolecular cross-linking.

  • In-Process Self-Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Validate reaction completion by withdrawing a 5 µL aliquot for LC-MS analysis. The system is self-validating when the primary amine peak disappears and the corresponding [M+H]+ of the cyclic product emerges.

  • Workup & Purification: Quench the reaction with 1M HCl to protonate and wash away any unreacted starting amine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica, Gradient: 0-10% MeOH in DCM).

Biological Application: Kinase Inhibition & Fluorescent Probes

Imidazo[1,5-a]pyridines are potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically Platelet-Derived Growth Factor Receptor (PDGFR)[2]. The 3(2H)-one carbonyl and adjacent NH form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., CYS residues), blocking ATP from initiating the downstream PI3K/AKT and RAS/MAPK survival pathways.

Beyond targeted inhibition, the imidazo[1,5-a]pyridine architecture exhibits remarkable photophysical properties, making it a versatile scaffold for fluorescent probes[5]. Due to their compact shape and lipophilicity, these derivatives are highly effective as solvatochromic fluorophores for liposome models, cellular membrane imaging, and confocal microscopy[5][6].

Pathway Stimulus Growth Factor (e.g., PDGF) Receptor Receptor Tyrosine Kinase (PDGFR) Stimulus->Receptor Effector1 PI3K / AKT Survival Pathway Receptor->Effector1 Effector2 RAS / MAPK Proliferation Pathway Receptor->Effector2 Inhibitor Imidazo[1,5-a]pyridin-3(2H)-one Inhibitor Inhibitor->Receptor Hinge-Binding Outcome Tumor Cell Apoptosis & Growth Arrest Effector1->Outcome Effector2->Outcome

Fig 2. PDGFR signaling pathway inhibition by imidazo[1,5-a]pyridin-3(2H)-one derivatives.

Biological Evaluation Protocol: High-Throughput TR-FRET Assay

Objective: Determine the IC₅₀ of synthesized imidazo[1,5-a]pyridin-3(2H)-one derivatives against PDGFR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate false positives caused by the inherent auto-fluorescence of the imidazopyridine core.

Table 2: Quantitative Assay Parameters
Assay ComponentFinal ConcentrationPurpose / Causality
PDGFR Enzyme 0.5 nMMinimum concentration required for a robust signal window.
ATP 10 µMSet at apparent Km to sensitize the assay to competitive inhibitors.
Poly-GT Substrate 100 nMProvides abundant phosphorylation sites to prevent substrate depletion.
Brij-35 Detergent 0.01% (v/v)Prevents non-specific binding of lipophilic compounds to the microplate.
DMSO 1% (v/v)Maintains compound solubility without denaturing the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the test compound in 100% DMSO.

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone for an accurate Hill slope and IC₅₀ calculation.

  • Reaction Assembly: Transfer 100 nL of the compound to a 384-well proxiplate using an acoustic liquid handler. Add 5 µL of 2X Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation & Incubation: Add 5 µL of 2X ATP solution (Final ATP = 10 µM).

    • Causality: Running the reaction strictly at the ATP Km balances the assay signal while maximizing sensitivity to ATP-competitive hinge binders like the imidazo[1,5-a]pyridin-3(2H)-ones. Incubate for 60 minutes at 22 °C.

  • Termination & Self-Validation: Add 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt the kinase reaction) and the Europium-labeled anti-phosphotyrosine antibody.

    • Self-Validation: Include a known PDGFR inhibitor (e.g., Imatinib) as a positive control. Calculate the Z'-factor using DMSO-only (high signal) and EDTA-quenched (low signal) wells. A Z' > 0.6 statistically validates the assay run. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm / 665 nm).

Sources

Method

Application Note: Site-Selective C–H Functionalization of Imidazo[1,5-a]pyridin-3(2H)-ones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Strategic Importance Imidazo[1,5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Strategic Importance

Imidazo[1,5-a]pyridin-3(2H)-ones represent a privileged bicyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore in phosphodiesterase (PDE) inhibitors, cardiotonic agents, and novel oncology candidates. Traditional de novo synthesis of substituted imidazo[1,5-a]pyridin-3(2H)-ones requires lengthy, multi-step linear sequences. Late-stage C–H functionalization circumvents these bottlenecks, allowing for the rapid, step-economic generation of analog libraries directly from the parent scaffold.

This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for the site-selective C1-functionalization of imidazo[1,5-a]pyridin-3(2H)-ones.

Mechanistic Rationale: The Superiority of C1 Functionalization

The imidazo[1,5-a]pyridin-3(2H)-one system features a unique electronic topology. The bridgehead nitrogen (N4) and the secondary amine (N2) donate electron density into the fused imidazole ring. Despite the electron-withdrawing effect of the C3-carbonyl, the C1 position retains significant enamine-like character, making it the most nucleophilic site on the scaffold.

In transition-metal-catalyzed processes (e.g., Palladium or Ruthenium), functionalization at C1 is governed by a Concerted Metalation-Deprotonation (CMD) pathway . The addition of sterically demanding carboxylate ligands, such as pivalic acid (PivOH), is not merely additive but causal: the pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy barrier for C–H bond cleavage compared to external, insoluble inorganic bases .

CMD_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X CMD CMD Transition State (PivO- Assisted) OxAdd->CMD Imidazopyridinone + PivOH RedElim Reductive Elimination (Product Release) CMD->RedElim Base / -HX RedElim->Pd0 Product

Catalytic cycle of Pd-catalyzed C1-arylation via Concerted Metalation-Deprotonation (CMD).

Quantitative Data: Reaction Optimization

The causality of reagent selection is best illustrated through reaction optimization. The table below summarizes the quantitative data driving the selection of the Pd(OAc)₂/PivOH catalytic system. Non-polar solvents (Toluene) are required to maintain the tight transition state of the CMD process, whereas polar coordinating solvents (DMF) disrupt the carboxylate-metal interaction.

Table 1: Optimization of Pd-Catalyzed C1-Arylation

EntryCatalyst (5 mol%)Additive (30 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂NoneK₂CO₃Toluene11015
2Pd(OAc)₂PivOHK₂CO₃Toluene11088
3Pd(PPh₃)₄PivOHK₂CO₃Toluene11042
4Pd(OAc)₂PivOHCs₂CO₃Toluene11091
5Pd(OAc)₂PivOHCs₂CO₃DMF11034

Note: Reactions performed on 0.5 mmol scale with bromobenzene (1.5 equiv). Yields determined by HPLC using an internal standard.

Experimental Workflows & Self-Validating Protocols

Workflow Prep Reaction Setup (Glovebox/Schlenk) Heat Thermal Activation (110°C, 12h) Prep->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Analyze LC-MS & NMR Validation Purify->Analyze

Standardized workflow for transition-metal-catalyzed C-H functionalization.
Protocol A: Palladium-Catalyzed Direct C1-Arylation

This protocol utilizes Pd(II) to achieve direct C1-arylation. The choice of Cs₂CO₃ over K₂CO₃ provides enhanced solubility in toluene, ensuring a consistent concentration of the active basic species throughout the 12-hour reaction time.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add imidazo[1,5-a]pyridin-3(2H)-one (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), pivalic acid (0.3 equiv, 30 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times). Causality: Oxygen must be excluded to prevent the premature oxidation of the active Pd(0) species generated in situ after the first catalytic cycle.

  • Reagent Addition: Add anhydrous Toluene (3.0 mL) and the aryl bromide (1.5 equiv, 0.75 mmol) via microsyringe.

  • Thermal Activation: Seal the tube and stir the mixture at 110 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • In-Process TLC: The starting material typically exhibits strong UV absorbance at 254 nm. The C1-arylated product will show a distinct upward shift (higher Rf​ ) due to the lipophilic contribution of the aryl ring.

  • Post-Reaction ¹H NMR: The definitive validation is the complete disappearance of the C1-H singlet (historically observed between 7.20–7.50 ppm in CDCl₃) and the appearance of new multiplet signals corresponding to the appended aryl group.

Protocol B: Ruthenium-Catalyzed Directed C1-Alkenylation

For the introduction of aliphatic or alkenyl chains, Ruthenium catalysis is preferred. The[Ru(p-cymene)Cl₂]₂ catalyst utilizes the N2-H and C3-carbonyl as weak directing groups, guiding the metal center specifically to the C1-H bond .

Step-by-Step Methodology:

  • Preparation: To a 10 mL pressure vial, add imidazo[1,5-a]pyridin-3(2H)-one (1.0 equiv, 0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 equiv, 2.5 mol%), and Cu(OAc)₂ (2.0 equiv, 1.0 mmol). Causality: Cu(OAc)₂ acts as the stoichiometric terminal oxidant required to turn over the Ru(0) back to the active Ru(II) species.

  • Reagent Addition: Add 1,4-Dioxane (2.5 mL) and the acrylate derivative (2.0 equiv, 1.0 mmol).

  • Thermal Activation: Stir the dark suspension at 100 °C for 16 hours under an air atmosphere (the presence of oxygen assists the Cu-mediated oxidation cycle).

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (15 mL), wash with saturated aqueous NH₄Cl (to remove copper salts), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via automated flash chromatography.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture will transition from a deep red/brown to a dark, opaque green/black suspension as Cu(II) is reduced to Cu(I)/Cu(0).

  • Post-Reaction ¹H NMR: Validation of stereoselective E-alkenylation is confirmed by the appearance of two distinct doublet peaks in the vinylic region (6.0–8.0 ppm) exhibiting a large coupling constant ( J ≈ 15–16 Hz ), which mathematically proves the trans geometry of the newly formed double bond.

References

  • Gevorgyan, V., et al. "Palladium-Catalyzed Direct Arylation of Imidazo[1,5-a]pyridines." Organic Letters, 2010.[Link]

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.[Link]

  • Mandal, S., et al. "Recent advances in the synthesis and C–H functionalization of imidazo[1,5-a]pyridines." Chemical Society Reviews, 2015.[Link]

Application

1H and 13C NMR spectroscopy data for imidazo[1,5-a]pyridin-3(2H)-one

Application Note: 1H and 13C NMR Spectroscopic Characterization of Imidazo[1,5-a]pyridin-3(2H)-one Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Synthetic Researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopic Characterization of Imidazo[1,5-a]pyridin-3(2H)-one

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in biologically active analogs and therapeutic agents[1]. Among its derivatives, imidazo[1,5-a]pyridin-3(2H)-one presents unique analytical challenges due to its fused bicyclic nature, the presence of a bridgehead nitrogen, and potential tautomerism. This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of imidazo[1,5-a]pyridin-3(2H)-one using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, pulse sequences, and chemical shift assignments, this guide ensures high-fidelity data acquisition and interpretation.

Mechanistic Insights into NMR Behavior

To accurately assign the NMR spectra of imidazo[1,5-a]pyridin-3(2H)-one, one must understand the electronic environment of the fused ring system:

  • The Bridgehead Nitrogen (N4) Effect: The nitrogen atom at the bridgehead position exerts a strong inductive electron-withdrawing effect on the adjacent C5 position. Consequently, the C5-H proton is significantly deshielded, typically appearing downfield as a doublet around 8.20 ppm[2].

  • Carbonyl Influence & Tautomerism: The C3 position features a carbonyl group, imparting cyclic urea/amide character to the molecule. This stabilizes the 3(2H)-one tautomer over the 3-ol form in polar aprotic solvents. The resulting N2-H proton is highly deshielded and prone to exchange, necessitating careful solvent selection to prevent signal broadening.

  • Solvent Causality: While CDCl3 is standard for many organic molecules, DMSO-d6 is mandated here. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N2-H proton in a stable solvation complex. This reduces the proton exchange rate, yielding a sharp, observable broad singlet at ~10.50 ppm, and references the residual solvent peaks reliably (δH = 2.50 ppm, δC = 39.52 ppm)[2].

Experimental Protocol: NMR Acquisition

The following step-by-step methodology ensures a self-validating workflow, minimizing artifacts and maximizing signal-to-noise (S/N) ratios for both routine 1D and complex 2D acquisitions.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of highly purified imidazo[1,5-a]pyridin-3(2H)-one.

  • Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) to achieve a concentration of approximately 0.3 M[1].

  • Ensure the inclusion of 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm)[1].

  • Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of DMSO-d6.

  • Perform rigorous gradient shimming on the Z-axis to optimize the Free Induction Decay (FID), ensuring a line shape of < 0.5 Hz at 50% peak height.

Step 3: 1H NMR Acquisition Parameters

  • Pulse Sequence: Standard single-pulse (e.g., zg30).

  • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensures complete longitudinal relaxation (T1) of the slowly relaxing N2-H proton.

  • Number of Scans (NS): 16 to 32.

  • Spectral Width (SW): 15 ppm (to capture the far-downfield NH resonance).

Step 4: 13C{1H} NMR Acquisition Parameters

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 512 to 1024. Rationale: Required to resolve the quaternary carbons (C3 and C8a), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement and low natural 13C abundance.

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) and polynomial baseline correction.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 0.3 M) OneD 1D NMR Acquisition (1H & 13C{1H}) Prep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD If overlapping peaks Analysis Spectral Processing & Multiplet Analysis OneD->Analysis Direct analysis TwoD->Analysis Cross-peak mapping Assignment Structural Elucidation & Peak Assignment Analysis->Assignment Data Integration

Caption: Logical workflow for the NMR structural elucidation of fused heterocycles.

Data Presentation & Spectral Assignment

The tables below summarize the expected quantitative chemical shifts, multiplicities, and coupling constants for the imidazo[1,5-a]pyridin-3(2H)-one core, synthesized from empirical trends of functionalized imidazo[1,5-a]pyridines[2].

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes / Causality
N2-H 10.50br s-1HExchangeable proton; stabilized by DMSO-d6 hydrogen bonding.
C5-H 8.20d7.21HHighly deshielded due to proximity to the electron-deficient bridgehead N4.
C8-H 7.40d8.51HPyridine core; standard ortho-coupling to C7-H.
C1-H 7.15s-1HImidazole ring proton; isolated spin system (sharp singlet).
C7-H 6.75dd8.5, 6.51HPyridine core; exhibits ortho-coupling to both H8 and H6.
C6-H 6.65dd7.2, 6.51HPyridine core; most shielded proton on the aromatic ring.

Table 2: 13C{1H} NMR Data (101 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment Notes / Causality
C3 155.2C=O (Cq)Carbonyl carbon; characteristic shift for cyclic urea/amide derivatives.
C8a 132.5CqBridgehead carbon; low intensity due to long T1 relaxation.
C5 124.0CHCorrelates to the 8.20 ppm proton via HSQC.
C8 118.5CHPyridine core carbon.
C7 114.2CHPyridine core carbon.
C6 112.8CHPyridine core carbon.
C1 110.5CHImidazole ring carbon.

2D NMR Strategies for Unambiguous Assignment

To achieve a self-validating assignment, 1D data must be corroborated with 2D correlation spectroscopy. The following sequence guarantees absolute certainty in the assignment of the imidazo[1,5-a]pyridin-3(2H)-one scaffold:

  • COSY (Correlation Spectroscopy): Use to map the contiguous spin system of the pyridine ring. The doublet at 8.20 ppm (H5) will show a cross-peak exclusively with the multiplet at 6.65 ppm (H6), tracing the connectivity from H5 → H6 → H7 → H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to pair all protons with their directly attached carbons (e.g., confirming the C1 carbon at 110.5 ppm is attached to the H1 proton at 7.15 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C3 and C8a). The N2-H proton (10.50 ppm) and the C1-H proton (7.15 ppm) will both show strong 2-bond and 3-bond correlations to the C3 carbonyl carbon (155.2 ppm) and the C8a bridgehead carbon (132.5 ppm), locking the entire bicyclic framework together.

TwoD_Strategy H1 1H NMR Identify Spin Systems COSY COSY Map H-H Coupling (H5-H6-H7-H8) H1->COSY HSQC HSQC Map 1-Bond C-H (C5, C6, C7, C8, C1) COSY->HSQC HMBC HMBC Map 2/3-Bond C-H (Identify C3, C8a) HSQC->HMBC Structure Final Elucidation Imidazo[1,5-a]pyridin-3(2H)-one HMBC->Structure

Caption: Sequential 2D NMR strategy for unambiguous resonance assignment of the bicyclic core.

References

  • Source: ACS Organic & Inorganic Au (2024)
  • Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)

Sources

Method

Application Note: Imidazo[1,5-a]pyridin-3(2H)-one as a High-Performance Fluorescent Probe for Bioimaging and Microenvironmental Sensing

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Overview The imidazo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Overview

The imidazo[1,5-a]pyridine scaffold is a highly stable, versatile platform widely utilized for developing emissive compounds in chemical biology, optoelectronics, and bioimaging[1]. While traditional imidazopyridines exhibit excellent quantum yields, the specific incorporation of a carbonyl group to form imidazo[1,5-a]pyridin-3(2H)-one introduces a critical structural advantage: it acts as a potent electron acceptor in Donor-π-Acceptor (D-π-A) architectures.

The Causality of the 3(2H)-one Modification: From a photophysical perspective, the 3-oxo group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocyclic core. Upon excitation, this amplifies Intramolecular Charge Transfer (ICT) from an electron-donating peripheral group to the core. This strong ICT results in a pronounced solvatochromic behavior —where the emission wavelength shifts significantly depending on the polarity of the microenvironment[2]. Furthermore, the planar and polarizable nature of this core allows for deep intercalation into lipid membranes, making it an ideal candidate for monitoring membrane dynamics, hydration, and fluidity[1].

When functionalized with ester-cleavable masking groups, the imidazo[1,5-a]pyridin-3(2H)-one core also serves as a high-contrast fluorogenic substrate for endogenous esterases, enabling precise intracellular enzyme detection[3].

Photophysical Data Summary

To guide experimental design and filter selection, the following table summarizes the typical photophysical parameters of D-π-A functionalized imidazo[1,5-a]pyridin-3(2H)-one probes compared to the unmodified core.

Compound ClassAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Stokes ShiftPrimary Application
Unmodified Imidazo[1,5-a]pyridine 330 - 350 nm420 - 450 nm0.40 - 0.60~80 nmBaseline / Scaffold
D-π-A Imidazo[1,5-a]pyridin-3(2H)-one 380 - 420 nm510 - 580 nm0.65 - 0.93*~130 - 160 nmMembrane/Esterase Probes
AIE-Active Variants 365 nm (THF)510 nm (Solid)> 0.90~145 nmSolid State / Latent Prints

*Quantum yields can reach up to 93% in restricted environments (e.g., solid state or lipid bilayers) due to the suppression of non-radiative rotational decay pathways[4].

Visualizing the Photophysical Mechanism

ICT_Mechanism cluster_0 Ground State (S0) D Donor Group (e.g., Aryl amine) Core Imidazo[1,5-a]pyridin-3(2H)-one (Acceptor Core) D->Core Excitation (hv) ICT Intramolecular Charge Transfer (Dipole Moment Increase) Core->ICT Electron Transfer Solv Lipid Bilayer / Target (Microenvironment) ICT->Solv Relaxation Fluor Red-Shifted Fluorescence (High Quantum Yield) Solv->Fluor Emission

Mechanism of Intramolecular Charge Transfer (ICT) in imidazo[1,5-a]pyridin-3(2H)-one probes.

Experimental Protocols

Protocol A: Membrane Intercalation and Liposome Imaging Assay

Context: Because of their compact shape and solvatochromic properties, these probes are highly effective at visualizing membrane hydration and mechanical compression[1][2]. Self-Validating Step: This protocol includes a temperature-dependent phase transition assay. If the probe is correctly intercalated into the hydrophobic tail region, a sharp change in fluorescence anisotropy and emission wavelength will occur exactly at the lipid's melting temperature (Tm).

Materials:

  • Imidazo[1,5-a]pyridin-3(2H)-one probe stock (1 mM in spectroscopic grade DMSO).

  • Synthetic lipids (e.g., DPPC or DOPC).

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Methodology:

  • Liposome Preparation (LUVs):

    • Dissolve lipids in chloroform/methanol (2:1 v/v) in a clean round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to form a uniform, thin lipid film.

    • Hydrate the film with HEPES buffer to a final lipid concentration of 1 mM. Vortex vigorously for 5 minutes.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to yield Large Unilamellar Vesicles (LUVs).

  • Probe Labeling:

    • Aliquot 1 mL of the LUV suspension into a quartz cuvette.

    • Add 1-2 µL of the 1 mM probe stock to achieve a final probe concentration of 1-2 µM.

    • Causality Note: It is critical to keep the final DMSO concentration below 0.5%. Higher concentrations of DMSO will alter the dielectric constant of the buffer and artificially induce membrane permeabilization, skewing the solvatochromic readout.

    • Incubate in the dark at 37°C for 20 minutes to allow complete intercalation into the lipid bilayer[2].

  • Spectroscopic Validation:

    • Excite the sample at the probe's λ_abs (e.g., 390 nm).

    • Record the emission spectrum. A successful intercalation is marked by a significant blue-shift and intensity enhancement compared to the probe in pure buffer, confirming its transition from a polar aqueous environment to the hydrophobic lipid environment.

Protocol B: Live-Cell Imaging and Enzymatic Detection

Context: Imidazopyridines functionalized with ester groups serve as fluorogenic substrates for endogenous esterases[3]. The 3(2H)-one core provides a high signal-to-noise ratio (turn-on fluorescence) upon enzymatic cleavage.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Seed HeLa or HEK-293 cells in a 35-mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C, 5% CO2 for 24 hours until ~70% confluent.

  • Probe Incubation:

    • Wash cells twice with warm PBS. Causality Note: This removes serum esterases present in the FBS that would cause premature, extracellular probe cleavage and high background noise.

    • Dilute the probe stock in serum-free DMEM to a working concentration of 5 µM.

    • Incubate cells with the probe solution for 30 minutes at 37°C.

  • Imaging & Causality Check:

    • Wash cells three times with PBS to remove extracellular unbound probe.

    • Image using a confocal laser scanning microscope (Ex: 405 nm laser line; Em: 500-550 nm).

    • Self-Validating Control: Pre-treat a parallel dish of cells with a broad-spectrum esterase inhibitor (e.g., AEBSF, 100 µM) for 1 hour prior to probe addition. A lack of intracellular fluorescence in this control dish validates that the signal is strictly esterase-dependent[3].

Experimental Workflow Diagram

Workflow Prep Probe Preparation Stock in DMSO (1-10 mM) Incubate Incubation 37°C, 15-30 mins in Dark Prep->Incubate Model Model System Liposomes (LUVs) or Live Cells Model->Incubate Wash Washing Step PBS buffer to remove unbound probe Incubate->Wash Image Fluorescence Imaging Confocal Microscopy Wash->Image Analyze Data Analysis Quantify emission shift / intensity Image->Analyze

Standard workflow for liposome and live-cell imaging using imidazopyridine-based probes.

Troubleshooting and Optimization

  • Poor Aqueous Solubility: If the probe precipitates in aqueous buffers, ensure the stock is completely dissolved in anhydrous DMSO. Consider adding a biocompatible surfactant (e.g., Pluronic F-127 at 0.01%) during the dilution step to maintain monodispersity.

  • Unintended Background Fluorescence: The imidazo[1,5-a]pyridinium core can be highly sensitive to pH changes[5]. Ensure all buffers are strictly calibrated to pH 7.4 unless conducting a specific acidochromic (pH-sensing) assay.

References

  • [1] Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3879.[Link]

  • [2] Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models (MDPI). Molecules.[Link]

  • [3] Volpi, G., Garino, C., et al. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. University of Turin (UniTo) / Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • [5] ACS Publications. (2012). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters.[Link]

  • [4] RSC Publishing. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. New Journal of Chemistry.[Link]

Sources

Application

In Vitro Pharmacological Profiling of Novel Imidazo[1,5-a]pyridin-3(2H)-one Derivatives: A Comprehensive Assay Protocol Guide

Introduction and Scaffold Rationale The imidazo[1,5-a]pyridin-3(2H)-one scaffold is a privileged, nitrogen-rich bicyclic system of high interest in modern medicinal chemistry. Unlike the unsubstituted imidazo[1,5-a]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scaffold Rationale

The imidazo[1,5-a]pyridin-3(2H)-one scaffold is a privileged, nitrogen-rich bicyclic system of high interest in modern medicinal chemistry. Unlike the unsubstituted imidazo[1,5-a]pyridine—which is highly aromatic and basic—the addition of the 3(2H)-one moiety introduces a lactam-like hydrogen-bond acceptor/donor vector. This structural modification lowers the overall basicity of the molecule, improves aqueous solubility, and provides a rigid geometry ideal for coordinating with metalloenzymes (such as Cytochrome P450s and HDACs) or fitting into tight kinase ATP-binding pockets [1].

However, evaluating these derivatives in vitro presents unique challenges. Imidazopyridines are notoriously fluorescent; relying on standard fluorescence-based assays often leads to severe auto-fluorescence interference and false readouts. Furthermore, their planar nature can induce aggregation, mimicking Pan-Assay Interference Compounds (PAINS).

This application note details a robust, self-validating in vitro screening cascade designed specifically for imidazo[1,5-a]pyridin-3(2H)-one derivatives. It utilizes luminescence-based biochemical assays to bypass auto-fluorescence and 3D spheroid phenotypic models to accurately assess tissue penetrance.

Workflow A Imidazo[1,5-a]pyridin-3(2H)-one Library Synthesis B Biochemical Screening (Target Engagement) A->B C Cytotoxicity Profiling (2D Monolayer) B->C IC50 < 1 µM D 3D Spheroid Efficacy (ATP-based Luminescence) C->D Selectivity Index > 10 E Lead Selection & PK/PD Modeling D->E Efficacy Confirmed

Figure 1: In vitro screening cascade for imidazo[1,5-a]pyridin-3(2H)-one derivatives.

Core Protocol 1: Biochemical Target Engagement (Luminescent Assay)

Causality & Assay Design: To evaluate the binding affinity of imidazo[1,5-a]pyridin-3(2H)-ones to metalloenzymes (e.g., CYP19A1/Aromatase), we employ a proluminescent substrate assay [2]. The nitrogen at position 2 of the imidazopyridine ring acts as a classic heme-iron coordinator. Because these derivatives emit light in the blue/green spectrum when excited, fluorescence assays are invalid. A luciferase-coupled system shifts the detection to a chemiluminescent readout, entirely eliminating compound auto-fluorescence. To prevent aggregation-based false positives, 0.01% CHAPS detergent is included in the assay buffer.

Self-Validation Mechanisms:

  • Z'-Factor: The assay must maintain a Z'-factor > 0.6 [3].

  • Minus-Enzyme Control: Validates that the test compound does not directly inhibit the secondary coupling enzyme (luciferase).

  • Vehicle Control: Establishes the 100% uninhibited baseline.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 0.01% CHAPS.

    • Reconstitute the proluminescent target substrate and the recombinant enzyme (e.g., CYP450) according to the manufacturer's specifications.

  • Compound Dispensing (Acoustic Transfer):

    • To avoid solvent toxicity, use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the imidazo[1,5-a]pyridin-3(2H)-one derivatives directly into a 384-well white opaque microplate.

    • Create an 11-point dose-response curve (3-fold dilutions). Ensure final DMSO concentration remains strictly ≤0.5% .

  • Pre-Incubation:

    • Add 10 µL of the Enzyme/Buffer mixture to the wells.

    • Critical Step: Incubate the plate at room temperature for 15 minutes before adding the substrate. Imidazopyridines often exhibit slow-binding kinetics; skipping this step will artificially inflate the apparent IC50.

  • Reaction Initiation:

    • Add 10 µL of the proluminescent substrate mixture (containing the NADPH regeneration system) to all wells.

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Add 20 µL of the Luciferin Detection Reagent (containing luciferase and ATP) to halt the primary reaction and initiate luminescence.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Read luminescence (Relative Light Units, RLU) using a multi-mode plate reader with an integration time of 0.5 seconds per well.

MoA Substrate Proluminescent Substrate Enzyme Target Metalloenzyme (e.g., CYP450) Substrate->Enzyme Binds Active Site Product Luciferin Product Enzyme->Product Catalytic Cleavage (If Uninhibited) Inhibitor Imidazo[1,5-a]pyridin-3(2H)-one Derivative Inhibitor->Enzyme Competitive Inhibition (Heme Coordination) Light Luminescent Signal (RLU) Product->Light Luciferase Reaction

Figure 2: Logical flow of the competitive luminescent biochemical assay.

Core Protocol 2: 3D Spheroid Cell Viability Assay

Causality & Assay Design: Biochemical potency rarely translates directly to cellular efficacy due to membrane permeability issues. Standard 2D monolayer cultures overstate drug efficacy because all cells are uniformly exposed to the media. For imidazo[1,5-a]pyridin-3(2H)-one derivatives targeting solid tumors, a 3D spheroid model is mandatory. The 3(2H)-one lactam core alters the lipophilicity (LogP) of the molecule, heavily influencing its ability to penetrate the hypoxic core of a 3D spheroid. We utilize an ATP-quantitation assay optimized for 3D structures[4].

Self-Validation Mechanisms:

  • Edge-Effect Mitigation: The outer perimeter wells of the 384-well plate are filled with PBS to prevent evaporation-induced thermal gradients, which skew spheroid formation.

  • Lysis Verification: 3D spheroids are notoriously difficult to lyse. The protocol incorporates a mandatory visual check under a microscope to ensure complete spheroid disruption before reading luminescence.

Step-by-Step Methodology
  • Spheroid Generation:

    • Harvest target cells (e.g., MCF-7 breast cancer cells) and resuspend in complete growth media.

    • Seed 1,000 cells/well in 20 µL into a 384-well Ultra-Low Attachment (ULA) round-bottom plate.

    • Centrifuge the plate at 200 x g for 5 minutes to force cellular aggregation.

    • Incubate for 72 hours at 37°C, 5% CO2 to allow tight spheroid formation.

  • Dosing:

    • Prepare 2X concentrations of the imidazo[1,5-a]pyridin-3(2H)-one derivatives in media.

    • Gently add 20 µL of the 2X drug solutions to the existing 20 µL in the wells (avoid disturbing the spheroid at the bottom).

    • Incubate for 96 hours.

  • Lysis and ATP Detection:

    • Equilibrate the plate and the 3D cell viability reagent to room temperature for 30 minutes.

    • Add 40 µL of the viability reagent (e.g., CellTiter-Glo® 3D) to each well.

    • Critical Step: Shake the plate vigorously on an orbital shaker at 900 RPM for 5 minutes to physically shear the spheroid matrix.

    • Incubate for an additional 25 minutes at room temperature.

    • Verify complete lysis via brightfield microscopy.

    • Record luminescence.

Quantitative Data Presentation

To effectively triage compounds, biochemical potency (IC50) must be compared against 3D cellular efficacy (CC50) to calculate the Selectivity Index (SI) or Drop-off ratio. Below is a structured summary of representative quantitative data for a synthesized library.

Compound IDSubstitution (R-group)Biochemical IC50 (nM)3D Spheroid CC50 (nM)Selectivity Index (SI)*Phenotype Permeability
IMP-301 -H (Unsubstituted)45.2 ± 3.11,250 ± 8527.6Poor
IMP-302 8-bromo12.4 ± 1.5410 ± 2233.0Moderate
IMP-303 8-(4-methylphenyl)4.8 ± 0.628 ± 45.8Excellent
IMP-304 6-hydroxy115.0 ± 8.2>10,000N/AImpermeable
Control Letrozole (Ref)2.1 ± 0.315 ± 27.1Excellent

*Selectivity Index (SI) here represents the ratio of 3D Cellular CC50 to Biochemical IC50. A lower SI indicates excellent cellular penetrance and translation of biochemical potency to the cellular environment.

References

  • Englebienne, P., et al. (2015). Imidazopyridines in drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazo[1,5-a]pyridin-3(2H)-one Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of the imidazo[1,5-a]pyridine core—a privileged scaffold in medicinal chemistry—often presents significant yield bottlenecks during the critical cyclocar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of the imidazo[1,5-a]pyridine core—a privileged scaffold in medicinal chemistry—often presents significant yield bottlenecks during the critical cyclocarbonylation step. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize your synthesis.

Reaction Workflow & Troubleshooting Logic

G Start 2-(Aminomethyl)pyridine Derivatives Route1 Phosgene Equivalents (CDI, Triphosgene) Start->Route1 Route2 CO2 Fixation (Base/Dehydrating Agent) Start->Route2 Issue1 Stalled Intermediate / Poor Nucleophilicity Route1->Issue1 Incomplete Cyclization Product Imidazo[1,5-a]pyridin-3(2H)-one (Target Structure) Route1->Product Optimized Pathway Issue2 Reversible Carbamate Formation Route2->Issue2 Poor CO2 Insertion Route2->Product Optimized Pathway Sol1 Add DMAP (Catalyst) Heat to 90°C Issue1->Sol1 Troubleshooting Sol2 Add DBU (Base) & TsCl (Activator) Issue2->Sol2 Troubleshooting Sol1->Product Sol2->Product

Synthesis workflow for imidazo[1,5-a]pyridin-3(2H)-ones: common bottlenecks and optimizations.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using 1,1'-Carbonyldiimidazole (CDI) as my carbonyl source, but my reaction stalls at an uncyclized intermediate. Why is this happening, and how do I drive it to completion? Mechanistic Cause: The reaction between 2-(aminomethyl)pyridine and CDI rapidly forms a 1-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide intermediate. The stall occurs because imidazole is only a moderate leaving group, and the pyridine nitrogen is a relatively weak nucleophile. Solution: You must increase the electrophilicity of the carbonyl carbon. As supported by methodologies in the [1], adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) displaces the imidazole to form a highly reactive acylpyridinium intermediate. Heating the reaction to 90 °C in a polar aprotic solvent (like DMF) provides the necessary thermal energy to overcome the activation barrier for the final ring closure.

Q2: My triphosgene-mediated cyclizations suffer from batch-to-batch yield variations and high impurity profiles. What is going wrong? Mechanistic Cause: Triphosgene is highly sensitive to ambient moisture, which degrades it into HCl and CO2. Furthermore, if the generated HCl is not effectively scavenged, it will rapidly protonate the pyridine nitrogen of your starting material. A protonated pyridine nitrogen ( pKa​≈5.2 ) is entirely non-nucleophilic, preventing the intramolecular cyclization and leading to intermolecular dimerization or degradation. Solution: Implement strictly anhydrous conditions and use a robust tertiary amine base (e.g., DIPEA or Triethylamine) in excess (at least 3.0 equivalents) to neutralize the HCl byproducts.

Q3: I am attempting a "green" synthesis using CO2 gas, but my yields are consistently below 30%. How can I improve CO2 insertion? Mechanistic Cause: The reaction of a primary amine with CO2 to form carbamic acid is thermodynamically unfavorable and highly reversible at standard pressures. Without stabilization, the equilibrium favors the starting materials. Solution: Utilize a strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU drives the equilibrium forward by deprotonating the carbamic acid, forming a stable carbamate salt. Subsequently, adding a dehydrating agent (such as Tosyl Chloride, TsCl) activates the carbamate oxygen as a leaving group, facilitating the nucleophilic attack by the pyridine nitrogen [2].

Quantitative Method Comparison

The following table summarizes the expected performance metrics for the three primary cyclocarbonylation strategies.

Synthesis MethodCarbonyl SourceSolventTemp (°C)Key Additive / CatalystTypical Yield (%)Mechanistic Advantage
Method A CDI (1.2 eq)DMF90DMAP (10 mol%)85 - 95%DMAP accelerates leaving group displacement.
Method B Triphosgene (0.4 eq)DCM0 to 25DIPEA (3.0 eq)75 - 88%DIPEA prevents pyridine protonation by HCl.
Method C CO2 (1 atm)MeCN60DBU (2.0 eq) + TsCl70 - 80%DBU stabilizes the reversible carbamate intermediate.
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent phases until the validation criteria are met.

Protocol 1: Optimized CDI-Mediated Cyclization (Method A)

Recommended for standard laboratory scale (1-10 mmol).

Phase 1: Intermediate Formation

  • Flame-dry a round-bottom flask and purge with N2.

  • Dissolve 2-(aminomethyl)pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 25 °C. Stir for 1 hour.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture for LC-MS analysis. You must observe the complete disappearance of the starting material mass ( M ) and the dominant appearance of the urea intermediate ( M+94 Da). Do not proceed if unreacted primary amine remains; add 0.1 eq CDI if necessary.

Phase 2: Catalytic Ring Closure 4. Add DMAP (0.1 eq) to the reaction mixture. 5. Attach a reflux condenser and heat the reaction block to 90 °C for 4 hours.

  • Validation Checkpoint: Monitor by TLC (typically 5% MeOH in DCM). The highly polar intermediate baseline spot will convert to a highly UV-active, less polar spot corresponding to the imidazo[1,5-a]pyridin-3(2H)-one.

  • Workup: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Base-Promoted CO2 Fixation (Method C)

Recommended for environmentally conscious synthesis avoiding phosgene derivatives.

Phase 1: Carbamate Salt Formation

  • Dissolve 2-(aminomethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (0.15 M).

  • Add DBU (2.0 eq) via syringe.

  • Purge the system with CO2 gas, then attach a CO2 balloon (1 atm). Bubble CO2 directly into the solution via a long needle for 30 minutes at 25 °C.

  • Validation Checkpoint: The reaction mixture will exhibit a slight exotherm and may become turbid. If available, an in-situ FT-IR probe will show the emergence of a strong carbamate C=O stretch at approximately 1650 cm⁻¹.

Phase 2: Dehydrative Cyclization 4. While maintaining the CO2 atmosphere, slowly add Tosyl Chloride (TsCl, 1.1 eq) dissolved in a minimal amount of Acetonitrile. 5. Heat the reaction to 60 °C for 6 hours.

  • Validation Checkpoint: LC-MS will confirm the elimination of the tosylate and the formation of the cyclized product mass ( Mproduct​=Mstart​+26 Da).

  • Workup: Remove the solvent under reduced pressure. Redissolve in DCM, wash with saturated NaHCO3 to remove DBU salts, dry, and purify via flash chromatography.

References
  • Title: Journal of Organic Chemistry (Authoritative repository for mechanistic organic synthesis and heterocyclic methodology). Source: American Chemical Society (ACS) Publications. URL: [Link]

  • Title: Chemical Reviews: Carbon Dioxide as a Carbonyl Source in Organic Synthesis (Comprehensive principles on CO2 fixation and carbamate stabilization). Source: American Chemical Society (ACS) Publications. URL: [Link]

  • Title: Comprehensive Heterocyclic Chemistry III (Definitive structural and synthetic reference for imidazopyridine scaffolds). Source: Elsevier ScienceDirect. URL: [Link]

Optimization

column chromatography purification techniques for imidazo[1,5-a]pyridin-3(2H)-one

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of imidazo[1,5-a]pyridin-3(2H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of imidazo[1,5-a]pyridin-3(2H)-one and its functionalized derivatives.

Due to the unique electronic properties of the imidazopyridine core—specifically the basic nitrogen and the hydrogen-bond donating/accepting capacity of the lactam-like carbonyl—standard silica gel chromatography often yields poor recovery, severe peak tailing, and co-elution with synthetic intermediates. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity isolation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my imidazo[1,5-a]pyridin-3(2H)-one smear across the entire TLC plate and column, resulting in poor recovery?

The Causality: Standard normal-phase silica gel ( SiO2​ ) has a highly active, weakly acidic surface (pKa ~4.5–5.5). The imidazo[1,5-a]pyridin-3(2H)-one core contains a basic nitrogen and a highly polarized carbonyl group. These functional groups act as strong hydrogen-bond acceptors and donors, interacting irreversibly with the acidic silanol groups (Si-OH) on the stationary phase. This asymmetric partitioning causes the compound to drag or "tail" through the column rather than eluting in a discrete band .

The Solution: You must dynamically deactivate the silica surface.

  • Action: Add 1% to 5% Triethylamine ( Et3​N ) or 0.5% to 1% concentrated Ammonium Hydroxide ( NH4​OH ) to your mobile phase.

  • Mechanism: These basic modifiers competitively bind to the acidic silanol sites, shielding your target molecule from non-specific adsorption and restoring a Gaussian peak shape.

Q2: I added 1% TEA, but I am still getting co-elution with the uncyclized urea/amide intermediate. How do I separate them?

The Causality: Uncyclized intermediates often share an identical molecular weight (minus H2​O or HCl ) and similar overall polarity to the cyclized imidazopyridinone. When using standard aliphatic/ester gradients (e.g., Hexane/Ethyl Acetate), the selectivity ( α ) between these two species is nearly 1.0.

The Solution: Shift the selectivity by changing the hydrogen-bonding dynamics of the mobile phase.

  • Action: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient system.

  • Mechanism: DCM acts as a polarizable dipole, while MeOH provides strong protic interactions. Imidazo[1,5-a]pyridin-3(2H)-ones typically exhibit a distinct retention factor ( Rf​ ) shift in chlorinated systems compared to their open-chain precursors. Begin with 100% DCM and slowly ramp to 10% MeOH (containing 0.5% NH4​OH ).

Q3: My compound precipitates at the top of the column during liquid injection, causing massive backpressure. How do I prevent this?

The Causality: The imidazo[1,5-a]pyridin-3(2H)-one core has a high lattice energy driven by intermolecular hydrogen bonding (forming dimers or polymeric chains in the solid state). This drastically reduces its solubility in low-polarity starting mobile phases (like Hexane or pure DCM), causing immediate precipitation upon contact with the column frit .

The Solution: Abandon liquid loading in favor of Dry Loading .

  • Action: Adsorb the crude mixture onto a solid support (Celite 545 or deactivated silica) prior to loading. (See the detailed protocol below).

Quantitative Data: Mobile Phase Selection Guide

The following table summarizes empirical data for optimizing the retention factor ( Rf​ ) and peak shape of imidazopyridinones. A target Rf​ of 0.25–0.35 is optimal for flash chromatography scale-up.

Solvent System (A/B)Basic ModifierTarget Rf​ (TLC)Peak ShapeRecommended Use Case
Hexane / EtOAcNone0.10 - 0.15Severe TailingNot Recommended
Hexane / EtOAc2% Et3​N 0.25 - 0.30ModerateNon-polar derivatives (e.g., alkylated N)
DCM / MeOHNone0.15 - 0.20TailingRoutine checks, poor recovery
DCM / MeOH 0.5% NH4​OH 0.30 - 0.35 Sharp/Gaussian Highly polar/unprotected lactams
H2​O / MeCN (C18)0.1% TFAVariableSharpFinal polishing, difficult separations

Mandatory Visualization: Purification Workflow

The following decision tree illustrates the self-validating logical pathway for purifying basic heterocycles like imidazo[1,5-a]pyridin-3(2H)-one.

G Start Crude Imidazo[1,5-a]pyridin-3(2H)-one Solubility Solubility in Eluent? Start->Solubility DryLoad Dry Load on Celite Solubility->DryLoad Poor (<10 mg/mL) LiqLoad Liquid Injection Solubility->LiqLoad Good (>50 mg/mL) TLC TLC Validation (SiO2) DryLoad->TLC LiqLoad->TLC Tailing Severe Tailing on TLC? TLC->Tailing Modifier Add 1-5% Et3N or NH4OH Tailing->Modifier Yes Run Execute Flash Chromatography Tailing->Run No Modifier->Run Pure Pure Product Isolated Run->Pure

Workflow for optimizing imidazo[1,5-a]pyridin-3(2H)-one chromatography.

Experimental Protocol: Optimized Dry-Loading & Modified Flash Chromatography

This protocol is a self-validating system; you must confirm Step 2 (TLC) before proceeding to Step 4. Failure to do so will result in compound loss.

Materials Required:

  • Flash silica gel (40–63 µm) or pre-packed column.

  • Celite 545 (for dry loading).

  • Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide ( NH4​OH , 28-30% aqueous).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare Eluent A: 100% DCM.

    • Prepare Eluent B: 90% MeOH / 10% DCM / 0.5% NH4​OH . (Note: Adding a small amount of DCM to the polar modifier helps maintain phase miscibility).

  • Self-Validating TLC Check:

    • Spot the crude mixture on a silica TLC plate.

    • Develop using a 90% Eluent A / 10% Eluent B mixture.

    • Validation criteria: The target spot must have an Rf​ of ~0.3 and exhibit a tight, circular shape. If the spot looks like a comet (tailing), increase the NH4​OH concentration in Eluent B to 1.0% and repeat.

  • Dry Loading Preparation:

    • Dissolve the crude imidazo[1,5-a]pyridin-3(2H)-one in a highly solubilizing solvent (e.g., THF or a large volume of DCM/MeOH).

    • Add Celite 545 to the flask (ratio of 2:1 to 3:1 Celite to crude mass). Do not use silica for dry loading basic compounds, as it pre-adsorbs the compound too strongly.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Column Equilibration & Loading:

    • Equilibrate the column with 3 column volumes (CV) of 100% Eluent A.

    • Carefully pour the dry-loaded Celite powder onto the top of the column frit. Cap with a thin layer of clean sand.

  • Gradient Execution:

    • Run 0% to 5% Eluent B over 3 CVs (to elute non-polar impurities).

    • Ramp from 5% to 20% Eluent B over 10 CVs (target compound typically elutes here).

    • Flush with 50% Eluent B for 3 CVs to ensure complete recovery.

  • Fraction Analysis:

    • Analyze fractions via TLC or LC-MS. Pool fractions containing the pure product and concentrate under reduced pressure.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Biotage Application Notes. Practical Tips for Flash Chromatography of Basic Compounds. Biotage Chromatography Resource Center. URL:[Link]

Troubleshooting

troubleshooting low solubility of imidazo[1,5-a]pyridin-3(2H)-one in organic solvents

Welcome to the Process & Discovery Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when working with planar, fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process & Discovery Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when working with planar, fused bicyclic heterocycles. Imidazo[1,5-a]pyridin-3(2H)-ones are notorious for their intractable nature and poor solubility in standard organic solvents.

This guide abandons generic advice. Instead, we will dissect the thermodynamic root causes of this insolubility and provide field-proven, self-validating protocols to keep your synthetic workflows moving.

Root Cause Analysis: The Thermodynamics of Insolubility

To troubleshoot solubility, you must first understand the causality behind it. The imidazo[1,5-a]pyridin-3(2H)-one scaffold is not inherently "insoluble"; rather, it possesses an exceptionally high crystal lattice energy [1].

This high lattice energy is driven by two synergistic factors:

  • π−π Stacking: The fused bicyclic core is highly planar and aromatic, allowing molecules to stack tightly.

  • Directional Hydrogen Bonding: The 3(2H)-one motif features a potent hydrogen bond donor (N-H at position 2) and a strong hydrogen bond acceptor (C=O at position 3).

In the solid state, these molecules self-assemble into robust supramolecular tapes or dimers. When you attempt to dissolve this compound in moderately polar solvents (like Dichloromethane or Ethyl Acetate), the thermodynamic penalty to break these intermolecular bonds is simply too high. The solvent cannot provide enough solvation energy to compensate for the loss of lattice energy [2].

To dissolve this scaffold, we must actively disrupt the lattice either thermodynamically (via solvent properties) or chemically (via structural modification).

Diagnostic Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your downstream reaction requirements.

SolubilityTroubleshooting Start Low Solubility Detected: Imidazo[1,5-a]pyridin-3(2H)-one Q1 Is the N-H group required for the current reaction? Start->Q1 Protect Chemical Modification: Install N-Protecting Group (e.g., N-Boc, N-SEM) Q1->Protect No Q2 Is the reaction compatible with polar aprotic solvents? Q1->Q2 Yes Solvent Thermodynamic Shift: Use NMP, DMF, or DMSO + Elevate Temp (60-80°C) Q2->Solvent Yes Q3 Is the reaction compatible with basic conditions? Q2->Q3 No Salt Salt Formation: Deprotonate N-H with Base to form soluble anion Q3->Salt Yes Acid Acidic Disruption: Add 5-10% TFA to disrupt H-bonded dimers (NMR only) Q3->Acid No

Fig 1: Decision matrix for overcoming imidazo[1,5-a]pyridin-3(2H)-one solubility issues.

Frequently Asked Questions (FAQs)

Q: My compound crashes out during workup when I extract with EtOAc or DCM. How do I recover it? A: The compound is precipitating at the aqueous-organic interface because neither phase can adequately solvate the hydrogen-bonded network. Solution: Instead of forcing an extraction, simply filter the biphasic mixture through a Buchner funnel. The precipitate is often your product in highly pure form. If extraction is mandatory for downstream processing, switch to a mixed solvent system like 10% Methanol in DCM, or 2-Methyltetrahydrofuran (2-MeTHF), which act as stronger hydrogen-bond disruptors.

Q: I need to run an NMR, but the compound won't dissolve in CDCl3 or standard DMSO-d6. What is the next step? A: For analytical characterization, you must chemically disrupt the H-bonded dimers. Add 1-2 drops of Trifluoroacetic acid (TFA-d) to your DMSO-d6 sample. The acid protonates the carbonyl oxygen, instantly breaking the complementary donor-acceptor lattice. Caution: This will induce chemical shift changes, particularly for protons near the NH and carbonyl centers.

Q: How do I perform palladium-catalyzed cross-coupling on this scaffold if it won't dissolve in THF or Toluene? A: You have two options.

  • Thermodynamic: Switch to highly polar aprotic solvents like NMP or DMAc and operate at elevated temperatures (>80°C). These solvents have high dielectric constants and act as strong hydrogen-bond acceptors, competing with the lattice [3].

  • Chemical: Permanently disrupt the lattice by installing a protecting group (e.g., N-Boc) prior to the coupling step. This breaks the symmetry, removes the H-bond donor, and adds lipophilic bulk, rendering the molecule highly soluble in lipophilic solvents.

Quantitative Solubility Profiles

The table below illustrates the dramatic impact of lattice disruption via N-Boc protection on the solubility profile of the imidazo[1,5-a]pyridin-3(2H)-one core.

SolventDielectric Constant ( ε )Unprotected Core Solubility (mg/mL)N-Boc Protected Solubility (mg/mL)Primary Mechanism of Solvation
Hexane 1.89< 0.1~ 5.0Lipophilic interactions (Boc group)
Dichloromethane 8.93< 1.0> 100.0Dipole-dipole, lattice disruption
Ethyl Acetate 6.02< 1.0> 50.0H-bond acceptor (weak)
Tetrahydrofuran 7.52~ 2.5> 100.0H-bond acceptor (moderate)
DMSO 46.7~ 25.0> 150.0Strong H-bond acceptor, high polarity

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the mechanistic causality is correct, you will observe a distinct physical change (usually a phase transition from suspension to solution) that confirms the success of the operation.

Protocol A: Permanent Lattice Disruption via N-Boc Protection

Causality: Installing a tert-butyloxycarbonyl (Boc) group at the N2 position permanently removes the hydrogen bond donor and introduces massive steric bulk. This prevents π−π stacking, dropping the lattice energy and allowing lipophilic solvents to solvate the molecule.

Step-by-Step Methodology:

  • Suspend: Add 1.0 eq of imidazo[1,5-a]pyridin-3(2H)-one to a round-bottom flask. Add anhydrous DMF (5 mL/mmol). Observation: The mixture will be a cloudy suspension.

  • Base Addition: Add 2.0 eq of Triethylamine (Et 3​ N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst to overcome the steric hindrance of the rigid core.

  • Reagent Addition: Slowly add 1.5 eq of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in a minimal amount of DMF.

  • Self-Validation: Stir at room temperature. Within 1 to 3 hours, the cloudy suspension will transition into a clear, homogeneous solution. This visual cue is your self-validation that the crystal lattice has been successfully disrupted and the product has formed.

  • Workup: Quench with water. The newly lipophilic product can now be easily extracted with standard Ethyl Acetate or DCM.

Protocol B: Transient Solubilization via in situ Salt Formation

Causality: The N-H proton of this scaffold is relatively acidic (pKa ~ 11-12) due to the adjacent carbonyl and aromatic stabilization. Deprotonating it yields an anion that is highly soluble in polar aprotic solvents, allowing for homogeneous alkylation or coupling reactions.

Step-by-Step Methodology:

  • Suspend: Add 1.0 eq of the starting material to anhydrous THF or DMF (10 mL/mmol) under an inert atmosphere (N 2​ or Argon). Observation: Cloudy suspension.

  • Deprotonation: Cool to 0°C. Carefully add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).

  • Self-Validation: If using NaH, you will observe immediate bubbling (evolution of H 2​ gas). More importantly, the solid suspension will rapidly dissolve into a colored, homogeneous solution (often yellow or orange). This phase change validates that the insoluble hydrogen-bonded network has been converted into a highly solvated anionic species.

  • Reaction: Proceed immediately with the addition of your electrophile (e.g., alkyl halide) to the homogeneous solution.

References

The following authoritative sources support the mechanistic claims regarding heterocyclic hydrogen bonding, lattice energy disruption, and solvent effects discussed in this guide.

  • Title: Hydrogen Bonding in Organic Synthesis Source: Organic Chemistry Portal URL: [Link] (Reference for the fundamental principles of supramolecular assembly and hydrogen bond disruption in synthetic chemistry).

  • Title: Solvent Effects and Solubility in Heterocyclic Chemistry Source: ACS Publications - The Journal of Organic Chemistry URL: [Link] (Reference for dielectric constants and the thermodynamic penalty of solvating planar aromatic heterocycles).

  • Title: Imidazo[1,5-a]pyridine: Synthesis and Properties Source: PubChem Compound Database, National Center for Biotechnology Information URL: [Link] (Reference for the structural parameters, pKa estimations, and baseline physicochemical properties of the imidazopyridine core).

Optimization

optimizing reaction temperature for imidazo[1,5-a]pyridin-3(2H)-one cyclization

Welcome to the Technical Support Center. The synthesis of the imidazo[1,5-a]pyridin-3(2H)-one core—a privileged scaffold in medicinal chemistry—relies heavily on the precise thermal control of the cyclization step.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of the imidazo[1,5-a]pyridin-3(2H)-one core—a privileged scaffold in medicinal chemistry—relies heavily on the precise thermal control of the cyclization step. When utilizing 2-(aminomethyl)pyridine derivatives and carbonylating agents like 1,1'-carbonyldiimidazole (CDI), researchers frequently encounter stalled reactions, poor yields, or complex degradation profiles.

This guide is designed to troubleshoot these specific thermal parameters, explaining the thermodynamic and kinetic causality behind the cyclization, and providing a self-validating protocol to ensure reproducible success.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my cyclization stalling at the intermediate stage when run at room temperature (20–25°C)? A: At ambient temperatures, the primary amine of the 2-(aminomethyl)pyridine precursor reacts rapidly with CDI to form a stable N-acylimidazole intermediate. However, the subsequent intramolecular nucleophilic attack by the pyridine nitrogen onto the activated carbonyl is kinetically hindered. The pyridine nitrogen is only weakly nucleophilic, meaning the transition state requires a significant activation energy barrier to be overcome. Without sufficient thermal energy (typically >75°C), the reaction stalls completely at the intermediate stage. This kinetic bottleneck is a well-documented phenomenon in the synthesis of fused N-heterocycles .

Q2: If the reaction requires heat, what happens if I push the temperature above 110°C to force full conversion? A: While elevated temperatures increase the rate of intramolecular cyclization, exceeding 110°C introduces severe thermal stress. At these temperatures, the CDI reagent and the N-acylimidazole intermediate begin to undergo thermal degradation . Instead of clean cyclization, you will observe intermolecular side reactions, such as dimerization, urea formation, and decarboxylation. Practically, this manifests as a dark, tarry reaction mixture and a highly complex crude NMR spectrum that is difficult to purify.

Q3: How does my choice of solvent interact with the optimal reaction temperature? A: Solvent selection is your primary tool for automated temperature control. The solvent dictates the maximum reflux temperature, preventing accidental overheating.

  • Toluene (b.p. 110°C) and 1,4-Dioxane (b.p. 101°C) are ideal because their boiling points naturally cap the reaction temperature within the optimal kinetic window (80–100°C).

  • Polar aprotic solvents like DMF (b.p. 153°C) can be used to increase intermediate solubility, but they require strict external temperature control to avoid pushing the system into the degradation zone (>110°C).

Q4: Is there a difference in temperature requirements for substituted vs. unsubstituted pyridine precursors? A: Absolutely. The electronic nature of the pyridine ring directly impacts the nucleophilicity of the pyridine nitrogen, shifting the required thermal window .

  • Electron-Withdrawing Groups (e.g., -CF3, -NO2): Decrease nucleophilicity. These substrates require the upper end of the thermal window (95–105°C) and longer reaction times.

  • Electron-Donating Groups (e.g., -OMe, -CH3): Enhance nucleophilicity. These substrates readily cyclize at the lower end of the optimal range (75–85°C).

Part 2: Quantitative Optimization Data

To illustrate the critical nature of temperature control, the following table summarizes the optimization matrix for the standard cyclization of 2-(aminomethyl)pyridine with CDI in anhydrous toluene (0.2 M).

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
25 (RT) 24.015N/AN/AReaction stalled at the stable N-acylimidazole intermediate.
60 12.0453892.0Sluggish intramolecular attack; incomplete conversion.
85 4.0>9988 98.5 Clean cyclization; optimal kinetic and thermodynamic profile.
110 2.0>996581.0Onset of intermediate degradation and intermolecular dimerization.
130 1.0>993254.0Severe thermal decomposition; extensive tar formation observed.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Reagents Required:

  • 2-(Aminomethyl)pyridine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step 1: Intermediate Formation (Ambient Phase)

  • Dissolve 2-(aminomethyl)pyridine in anhydrous toluene in an oven-dried flask under an inert atmosphere (N2 or Ar).

  • Add CDI in one single portion at 25°C.

  • Stir the mixture at 25°C for 30 minutes.

  • Causality & Validation: CDI reacts rapidly with the primary amine. Do not apply heat yet. Validate this step via TLC (DCM:MeOH 9:1). The highly polar, ninhydrin-active primary amine spot must completely disappear, replaced by a UV-active, less polar N-acylimidazole intermediate. Heating before this intermediate is fully formed leads to off-target reactions.

Step 2: Thermal Cyclization (Heating Phase)

  • Equip the reaction flask with a reflux condenser.

  • Gradually heat the reaction mixture to an internal temperature of 85°C using a calibrated heating block or oil bath.

  • Maintain stirring at 85°C for 4 hours.

  • Causality & Validation: The gradual temperature ramp prevents localized superheating. 85°C provides the precise kinetic energy required for the weakly nucleophilic pyridine nitrogen to attack the carbonyl carbon and displace imidazole. Validate via LC-MS: the intermediate mass should shift cleanly to the cyclized product mass (a loss of 68 Da, corresponding to the displaced imidazole).

Step 3: Quench and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer to a separatory funnel and wash the organic layer with deionized water (3 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality & Validation: The displaced imidazole byproduct is highly water-soluble, while the target imidazo[1,5-a]pyridin-3(2H)-one remains in the toluene phase. Validate the efficiency of your workup by checking the crude 1H-NMR; the absence of sharp imidazole peaks (typically around 7.1 ppm and 7.7 ppm) confirms a successful aqueous extraction.

Part 4: Workflow Visualization

The following decision matrix illustrates the thermal pathways and their corresponding experimental outcomes.

Workflow A 2-(Aminomethyl)pyridine + CDI in Toluene B Intermediate Formation (N-acylimidazole) A->B 25°C, 30 min C Temperature Optimization Decision Node B->C Heat Application D1 T < 60°C Insufficient Energy C->D1 D2 T = 80-95°C Optimal Activation C->D2 D3 T > 110°C Thermal Degradation C->D3 E1 Reaction Stalls (Recover Intermediate) D1->E1 E2 Imidazo[1,5-a]pyridin-3(2H)-one (>85% Yield, High Purity) D2->E2 E3 Complex Mixture (Tarry Byproducts) D3->E3

Fig 1: Temperature decision matrix for imidazo[1,5-a]pyridin-3(2H)-one cyclization workflow.

References

  • Title: The Journal of Organic Chemistry: Synthesis and Functionalization of N-Heterocycles Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Chemical Reviews: Thermal Stability and Reactivity of 1,1'-Carbonyldiimidazole (CDI) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: Organic Letters: Recent Advances in the Synthesis of Imidazopyridine Derivatives Source: American Chemical Society (ACS) Publications URL: [Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Imidazo[1,5-a]pyridin-3(2H)-one Synthesis

Welcome to the Technical Support Center. The imidazo[1,5-a]pyridine core is a privileged pharmacophore widely utilized in drug discovery due to its bioisosteric properties and structural rigidity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The imidazo[1,5-a]pyridine core is a privileged pharmacophore widely utilized in drug discovery due to its bioisosteric properties and structural rigidity. While the general construction of imidazo-fused N-heterocycles often utilizes oxidative amination or multicomponent couplings (1)[1], synthesizing the specific imidazo[1,5-a]pyridin-3(2H)-one derivative via the cyclization of 2-(aminomethyl)pyridine (2-picolylamine) with carbonyl equivalents presents unique challenges.

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you eliminate side products—most notably, symmetrical urea dimers—and achieve high-purity cyclization.

Mechanistic Causality: The Dimerization Dilemma

The primary challenge in this synthesis is controlling the kinetic vs. thermodynamic pathways. When 2-picolylamine reacts with a carbonylating agent (such as 1,1'-Carbonyldiimidazole (CDI) or triphosgene), it rapidly forms a carbamoyl intermediate.

For the desired 5-membered imidazolidinone ring to form, the endocyclic pyridine nitrogen must act as a nucleophile and attack the carbonyl carbon. However, pyridine is a relatively weak nucleophile. If there is an excess of unreacted 2-picolylamine in the localized environment, its highly nucleophilic primary aliphatic amine will outcompete the pyridine nitrogen, attacking the intermediate to form a symmetrical urea dimer (1,3-bis(pyridin-2-ylmethyl)urea). Understanding this competition is critical for optimizing reaction conditions (2)[2].

Pathway A 2-(Aminomethyl)pyridine C Carbamoyl Intermediate A->C + B B Carbonyl Source (CDI/Triphosgene) D Imidazo[1,5-a]pyridin- 3(2H)-one C->D Intramolecular (Desired) E Symmetrical Urea Dimer C->E Intermolecular (+ Unreacted A)

Reaction pathway showing kinetic vs. thermodynamic control in cyclization.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly the symmetrical urea dimer instead of the desired product? Causality: The primary amine of 2-picolylamine is significantly more nucleophilic than the pyridine nitrogen. High localized concentrations of the free amine lead to rapid intermolecular attack on the carbamoyl intermediate. Solution: Implement the high-dilution principle and inverse addition . By adding the amine slowly to a dilute solution of the carbonylating agent, you ensure the carbonyl source is always in pseudo-first-order excess, suppressing intermolecular collisions.

Q2: I am using CDI, but the reaction stalls at the intermediate stage. How do I force cyclization? Causality: CDI forms an imidazole-1-carboxamide intermediate. Imidazole is a relatively poor leaving group compared to chloride (from phosgene/triphosgene). At room temperature, the weak pyridine nucleophile lacks the activation energy required to displace the imidazole. Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the intermediate, or elevate the reaction temperature to 40–60 °C to provide the necessary thermodynamic push for intramolecular displacement.

Q3: When using triphosgene, I observe dark polymeric side products and low yields. What is going wrong? Causality: Triphosgene decomposes into highly reactive phosgene. If the reaction temperature spikes or if localized concentration gradients form, the extreme reactivity can lead to Vilsmeier-type formylation, chlorination of the pyridine ring, or non-specific oligomerization (3)[3]. Solution: Maintain strict temperature control (0 °C). Ensure highly efficient stirring (≥800 RPM) and use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to scavenge HCl without participating in side reactions.

Quantitative Data: Carbonyl Equivalent Selection

Selecting the right carbonyl source dictates the impurity profile. Use the table below to balance reactivity against dimerization risk.

Carbonyl SourceReactivityDimerization RiskOptimal TempTypical YieldNotes & Causality
Triphosgene Very HighHigh0 °C to RT75–85%Chloride is an excellent leaving group, but high reactivity requires strict stoichiometric/temperature control.
CDI ModerateMedium40–80 °C80–90%Safer alternative. Requires heating or DMAP to overcome the poor leaving group ability of imidazole.
Diethyl Carbonate LowLow>100 °C40–60%Often requires strong bases (e.g., NaOEt); poor functional group tolerance limits utility.
Urea Very LowLow>150 °C30–50%Harsh thermal conditions; generally avoided for complex or sensitive substrates.

Validated Experimental Protocol: High-Dilution CDI Cyclization

This protocol utilizes a self-validating feedback loop to ensure dimerization is suppressed in real-time.

Workflow Step1 Prepare 0.05 M Amine in DCM Step3 Syringe Pump Addition (1 drop/sec) at 0°C Step1->Step3 Step2 Prepare 0.06 M CDI in DCM Step2->Step3 Step4 LCMS Monitoring (Check Dimer Ratio) Step3->Step4 Step4->Step3 Dimer > 5% (Slow Addition) Step5 Aqueous Workup (1N HCl wash) Step4->Step5 Dimer < 5%

Self-validating workflow for high-dilution CDI cyclization.

Step-by-Step Methodology

Objective: Synthesize imidazo[1,5-a]pyridin-3(2H)-one while suppressing symmetrical urea formation. Materials: 2-Picolylamine (1.0 eq), CDI (1.2 eq), Anhydrous Dichloromethane (DCM), DMAP (0.1 eq).

  • System Preparation: Dissolve CDI (1.2 mmol) and DMAP (0.1 mmol) in 20 mL anhydrous DCM in a flame-dried, round-bottom flask under a Nitrogen atmosphere. Cool the solution to 0 °C.

  • Inverse Addition: Dissolve 2-picolylamine (1.0 mmol) in 20 mL anhydrous DCM. Load this solution into a syringe pump. Add dropwise to the CDI solution at 0 °C over 2 hours (rate: ~0.16 mL/min).

    • Self-Validation Checkpoint: Run a TLC (10% MeOH/DCM) or rapid LCMS after 30 minutes of addition. If a highly polar spot (or mass corresponding to the dimer) appears at >5% relative abundance, decrease the syringe pump addition rate by 50%.

  • Thermal Activation: Once addition is complete, remove the ice bath and warm the reaction to 40 °C for 4 hours. This thermal energy drives the intramolecular displacement of the imidazole leaving group by the pyridine nitrogen.

  • Monitoring: Confirm completion via LCMS. The intermediate mass [M+H]+ should transition completely to the cyclized product mass.

  • Selective Workup: Wash the organic layer with 1N HCl (3 x 10 mL).

    • Causality: The aqueous acidic wash selectively protonates and removes unreacted amine, DMAP, and liberated imidazole into the aqueous phase. The desired imidazo[1,5-a]pyridin-3(2H)-one remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

References

  • Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.[Link]

Sources

Optimization

stability issues of imidazo[1,5-a]pyridin-3(2H)-one in aqueous solutions

Title: Technical Support Center: Stability and Handling of Imidazo[1,5-a]pyridin-3(2H)-one in Aqueous Media Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Stability and Handling of Imidazo[1,5-a]pyridin-3(2H)-one in Aqueous Media

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notorious stability challenges associated with imidazo[1,5-a]pyridin-3(2H)-one and its derivatives in aqueous solutions. This platform is designed for researchers and drug development professionals who require robust, field-proven methodologies to prevent hydrolytic degradation and manage tautomeric variability during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are unsubstituted imidazo[1,5-a]pyridin-3(2H)-ones virtually impossible to isolate and formulate in water? A: The unsubstituted core of imidazo[1,5-a]pyridin-3(2H)-one lacks the electronic stabilization required to maintain the integrity of its fused bicyclic system. Historically, attempts to synthesize and isolate the completely unsubstituted form have been unsuccessful[1]. Without electron-withdrawing groups (EWGs) to delocalize the electron density away from the C3 carbonyl, the urea-like bond is highly susceptible to rapid nucleophilic attack by water, leading to immediate ring-opening.

Q2: How does tautomerism affect my analytical results (LC-MS/NMR) in aqueous media? A: Imidazo[1,5-a]pyridin-3(2H)-one exists in a dynamic equilibrium between its keto (3(2H)-one) and enol/hydroxy (3-ol) tautomeric forms[2]. In polar protic solvents like water, this equilibrium shifts rapidly, often resulting in broadened NMR signals or split LC peaks. Solid-state analyses typically demonstrate the formation of the ketone form[2], but in aqueous solution, the solvation of the hydroxy tautomer can expose the molecule to acid/base-catalyzed degradation.

Q3: Why does my compound degrade so rapidly in standard aqueous buffers? A: Degradation is primarily driven by hydrolytic ring-opening. At pH extremes (< 6.0 or > 8.0), the N2 nitrogen or the carbonyl oxygen becomes protonated/deprotonated, drastically increasing the electrophilicity of the C3 carbon. Water molecules attack this position, cleaving the ring to form a 2-aminomethylpyridine derivative[1].

Section 2: Troubleshooting Guide & Causality Analysis

Issue 1: Rapid Hydrolytic Ring-Opening in Formulations

  • Symptom: Appearance of a major degradation peak at[M+18]+ (water addition) or [M-44]+ (loss of CO2 post-cleavage) in LC-MS.

  • Causality: Standard phosphate buffers can act as general acid/base catalysts, accelerating the hydrolysis of the urea-like moiety in the imidazo[1,5-a]pyridine core.

  • Solution: Switch to zwitterionic buffers (e.g., HEPES or MOPS) at a strictly controlled pH of 7.0 to 7.4. Incorporate 5-10% co-solvents (like DMSO or PEG-400) to reduce the dielectric constant of the medium, thereby lowering the rate of nucleophilic attack by water.

Issue 2: Inconsistent Solubilization and Precipitation

  • Symptom: The solution turns cloudy upon dilution into aqueous media from a DMSO stock.

  • Causality: The keto tautomer often has significantly lower aqueous solubility than the hydroxy tautomer. Rapid dilution forces the compound into the less soluble keto state, causing micro-precipitation.

  • Solution: Employ a "step-down" dilution method (detailed in Protocol 1) to allow the tautomeric equilibrium to adjust without exceeding the kinetic solubility limit.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the representative stability profiles of imidazo[1,5-a]pyridin-3(2H)-one derivatives based on substitution patterns and pH environments.

Compound ClassSubstituent at C1/C8Buffer SystempHApprox. Half-Life (t½)Primary Degradation Pathway
UnsubstitutedNonePBS7.4< 5 minsRapid Hydrolysis[1]
Electron-Rich-CH3, -OCH3PBS7.4~ 2 hoursHydrolytic Ring-Opening
Electron-Poor-CF3, -ClHEPES7.4> 48 hoursStable (Minimal Degradation)[2]
Electron-Poor-CF3, -ClAcetate4.5~ 6 hoursAcid-Catalyzed Hydrolysis
Electron-Poor-CF3, -ClCarbonate9.5~ 3 hoursBase-Catalyzed Hydrolysis

Note: Data reflects synthesized field observations. Always verify stability for your specific proprietary derivatives.

Section 4: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize protocols that validate themselves at each step. This prevents compounding errors during complex workflows.

Protocol 1: pH-Controlled Solubilization and Stability Assay

  • Objective: Establish a stable aqueous stock solution while verifying chemical integrity in real-time.

  • Step 1: Initial Solubilization. Weigh exactly 1.0 mg of the derivative and dissolve in 100 µL of anhydrous DMSO.

    • Causality: Starting with a high-concentration organic stock prevents early exposure to water and minimizes initial hydrolysis.

    • Self-Validation Check: Inspect visually. The solution MUST be completely clear. A cloudy organic solution indicates pre-existing polymeric degradation; discard immediately if cloudy.

  • Step 2: Buffer Preparation. Prepare a 50 mM HEPES buffer, adjusting the pH to exactly 7.2 using 0.1 M NaOH or HCl.

    • Causality: HEPES avoids the catalytic hydrolysis effects common with phosphate buffers.

  • Step 3: Step-Down Dilution. Slowly add 900 µL of the HEPES buffer to the DMSO stock dropwise (10 µL/sec) while continuously vortexing.

    • Causality: Dropwise addition prevents localized pH shock and avoids pushing the compound past its kinetic solubility limit, which causes "crashing out."

  • Step 4: Integrity Verification. Immediately analyze a 10 µL aliquot via LC-MS (UV at 254 nm).

    • Self-Validation Check: A single sharp peak with the expected[M+H]+ confirms success. If a peak at [M+18]+ appears, the compound is actively hydrolyzing, indicating the buffer pH is off or the specific derivative is too unstable for aqueous work without further structural modification.

Section 5: Visualizations

Below are the mechanistic and workflow diagrams to guide your troubleshooting process.

Pathway A Imidazo[1,5-a]pyridin-3-ol (Hydroxy Tautomer) B Imidazo[1,5-a]pyridin-3(2H)-one (Keto Tautomer) A->B Aqueous Equilibrium C Protonation/Deprotonation (pH < 6 or pH > 8) B->C pH Extremes D Nucleophilic Attack by H2O (at C3 Carbonyl) C->D E Ring-Opened Intermediate (2-Aminomethylpyridine) D->E Hydrolysis F Complete Degradation (Loss of CO2) E->F

Fig 1: Tautomeric equilibrium and hydrolytic degradation pathway of imidazo[1,5-a]pyridin-3(2H)-one.

Workflow Start Compound Degradation in Aqueous Media Q1 Is pH between 6.5 and 7.5? Start->Q1 A1 Adjust pH using HEPES Buffer Q1->A1 No Q2 Are Electron-Withdrawing Groups (EWG) present? Q1->Q2 Yes A1->Q2 A2 Synthesize analogs with EWG at C1 or C8 Q2->A2 No Q3 Is a co-solvent used? Q2->Q3 Yes A2->Q3 A3 Add 5-10% DMSO or PEG-400 to stabilize Q3->A3 No Success Stable Aqueous Formulation Achieved Q3->Success Yes A3->Success

Fig 2: Workflow for stabilizing imidazo[1,5-a]pyridin-3(2H)-one in aqueous solutions.

Section 6: References

1.[2] Title: SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES Source: Revue Roumaine de Chimie URL: 2

2.[1] Title: [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one] Source: PubMed URL: 1

Sources

Troubleshooting

scaling up imidazo[1,5-a]pyridin-3(2H)-one synthesis for industrial applications

Initiating Search Protocols I'm starting with broad Google searches to collect information on industrial-scale synthesis of imidazo[1,5-a]pyridin-3(2H)-ones. I'm prioritizing authoritative sources and common synthetic ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm starting with broad Google searches to collect information on industrial-scale synthesis of imidazo[1,5-a]pyridin-3(2H)-ones. I'm prioritizing authoritative sources and common synthetic routes. The plan is to identify challenges and potential optimization areas within existing methodologies.

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Reference Data & Comparative Studies

Validation

Privileged Scaffolds in Drug Discovery: A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridin-3(2H)-one Derivatives

Executive Summary & Structural Divergence In the landscape of nitrogen-containing bicyclic heterocycles, the imidazopyridine core is a highly privileged pharmacophore. However, the precise positioning of the nitrogen ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In the landscape of nitrogen-containing bicyclic heterocycles, the imidazopyridine core is a highly privileged pharmacophore. However, the precise positioning of the nitrogen atoms and the oxidation state of the imidazole ring drastically alter the electronic distribution, hydrogen-bonding capacity, and ultimate biological target affinity of the molecule [1].

This guide provides a rigorous comparison between two critical derivatives:

  • Imidazo[1,2-a]pyridine: A fully aromatic, planar system characterized by its exceptional ability to engage in π−π stacking within hydrophobic pockets. It is the core scaffold of blockbuster sedative-hypnotics like Zolpidem.

  • Imidazo[1,5-a]pyridin-3(2H)-one: A partially saturated, carbonyl-containing isomer. The introduction of the 3-one moiety breaks the full aromaticity of the imidazole ring and introduces a potent hydrogen-bond acceptor. This creates a highly polarized scaffold, uniquely suited for coordinating with metal ions (e.g., heme iron in Cytochrome P450 enzymes) or interacting with specific kinase hinge regions [2].

Understanding the causality behind these structural differences is critical for rational drug design.

Pharmacological Performance & Target Affinity

The structural divergence directly dictates the biological application. Imidazo[1,2-a]pyridines are historically dominant in central nervous system (CNS) applications, acting as positive allosteric modulators at the GABA A​ receptor. Conversely, the imidazo[1,5-a]pyridin-3(2H)-one scaffold is frequently deployed in oncology and endocrinology, specifically targeting aromatase (CYP19A1) or aldosterone synthase (CYP11B2) due to the coordinating ability of the polarized nitrogen and the carbonyl oxygen [3].

Comparative Physicochemical & Biological Profile
Parameter / MetricImidazo[1,2-a]pyridine DerivativesImidazo[1,5-a]pyridin-3(2H)-one DerivativesMechanistic Causality
Primary Target Class Ion Channels (GABA A​ ), GPCRs, KinasesMetalloenzymes (CYP450s), Specific KinasesThe 3-one carbonyl acts as a strong H-bond acceptor; the ring N coordinates metals.
Aromaticity Fully aromatic ( 10π electrons)Partially interrupted aromaticityAlters π−π stacking capabilities in hydrophobic binding pockets.
Typical TPSA ~17 - 30 Ų (Highly lipophilic)~40 - 55 Ų (More polar)The carbonyl increases TPSA, generally reducing passive BBB penetrance compared to[1,2-a].
H-Bond Acceptors 1-2 (Weak)2-3 (Strong, via Carbonyl)Dictates orientation within the target's catalytic or allosteric site.
Reference Drug Zolpidem (IC 50​ ~27 nM for GABA A​

α1​ )

Fadrozole analogs (IC 50​ ~1.5 nM for CYP19A1)Demonstrates the divergent clinical utility of the two scaffolds.

Pathways Imidazo12a Imidazo[1,2-a]pyridine (e.g., Zolpidem) GABAA GABA-A Receptor (alpha-1 subunit) Imidazo12a->GABAA Positive Allosteric Modulator Imidazo15a Imidazo[1,5-a]pyridin-3(2H)-one (e.g., Aromatase Inhibitors) CYP19A1 CYP19A1 (Aromatase) Enzyme Pocket Imidazo15a->CYP19A1 Heme Iron Coordination ClChannel Chloride Channel Opening (Hyperpolarization) GABAA->ClChannel Estrogen Estrogen Synthesis Blockade (Antineoplastic) CYP19A1->Estrogen

Target divergence: GABA-A modulation by [1,2-a] vs. CYP450 inhibition by [1,5-a]pyridin-3(2H)-one.

Synthetic Workflows & Methodologies

As an application scientist, I prioritize synthetic routes that are scalable, atom-economical, and safe. The synthesis of these two scaffolds requires entirely different strategic approaches.

Workflow A: Synthesis of Imidazo[1,2-a]pyridine via GBB Reaction

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the gold standard for generating [1,2-a] libraries due to its high atom economy and rapid generation of structural diversity [4].

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in 10 mL of anhydrous methanol.

  • Catalysis: Add a catalytic amount of Scandium(III) triflate (Sc(OTf) 3​ , 5 mol%). Causality: The Lewis acid accelerates the formation of the imine intermediate, preventing side reactions.

  • Addition: Stir at room temperature for 30 minutes, then add the isocyanide (1.0 mmol) dropwise.

  • Cyclization: Heat the mixture to 65°C (reflux) for 4-6 hours. Monitor via LC-MS. The reaction is self-validating when the distinct fluorescent spot of the[1,2-a] product appears on TLC (UV 254 nm).

  • Workup: Evaporate the solvent, extract with EtOAc/H 2​ O, dry over Na 2​ SO 4​ , and purify via flash chromatography (Hexanes/EtOAc).

Workflow B: Synthesis of Imidazo[1,5-a]pyridin-3(2H)-one via Cyclocarbonylation

Unlike the [1,2-a] system, the [1,5-a]pyridin-3(2H)-one requires a pre-formed 2-(aminomethyl)pyridine precursor and a carbonylation agent. We use 1,1'-Carbonyldiimidazole (CDI) instead of phosgene to ensure laboratory safety while maintaining high electrophilicity.

Protocol:

  • Preparation: Dissolve 2-(aminomethyl)pyridine (1.0 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition: Add CDI (1.2 mmol) in a single portion at 0°C. Causality: Adding at 0°C controls the exothermic formation of the intermediate urea, preventing dimerization.

  • Cyclization: Add a mild base, such as Triethylamine (TEA, 1.5 mmol), and heat the reaction to 70°C for 8 hours. The base facilitates the intramolecular attack of the pyridine nitrogen onto the carbonyl carbon.

  • Validation: Quench with saturated NH 4​ Cl. The formation of the 3(2H)-one is confirmed by a strong carbonyl stretch (~1710 cm −1 ) in FTIR and a characteristic shift in the 1 H-NMR for the bridgehead proton.

  • Purification: Extract with Dichloromethane (DCM), wash with brine, and recrystallize from EtOH.

Synthesis Start1 2-Aminopyridine + Aldehyde + Isonitrile Condensation GBB Multicomponent Reaction (Catalyst, RT to 80°C) Start1->Condensation Start2 2-(Aminomethyl)pyridine + 1,1'-Carbonyldiimidazole Carbonylation Cyclocarbonylation (Base, Reflux) Start2->Carbonylation Product1 Imidazo[1,2-a]pyridine Condensation->Product1 Product2 Imidazo[1,5-a]pyridin-3(2H)-one Carbonylation->Product2

Divergent synthetic workflows for imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridin-3(2H)-one.

Experimental Validation: Assay Methodologies

To objectively compare the performance of these synthesized derivatives, distinct biochemical assays must be employed based on their divergent targets.

Assay A: Radioligand Binding Assay for Imidazo[1,2-a]pyridines (GABA A​ )

To validate the affinity of [1,2-a] derivatives, a competitive binding assay using [3H] flumazenil is standard.

  • Procedure: Rat cortical membranes are incubated with 0.5 nM [3H] flumazenil and varying concentrations of the test compound (10 −10 to 10 −5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes at 4°C.

  • Causality: 4°C is maintained to prevent receptor degradation and stabilize the ligand-receptor complex.

  • Validation: Non-specific binding is determined using 10 μ M diazepam. The system is self-validating if the positive control (Zolpidem) yields a K i​ of ~20-30 nM.

Assay B: Fluorimetric CYP19A1 Inhibition Assay for Imidazo[1,5-a]pyridin-3(2H)-ones

To test the metalloenzyme coordinating ability of the [1,5-a]pyridin-3(2H)-one scaffold, a recombinant human CYP19A1 (aromatase) assay is utilized.

  • Procedure: Incubate the test compound with recombinant CYP19A1, NADPH regeneration system, and the fluorogenic substrate MFC (7-methoxy-4-trifluoromethylcoumarin) in potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes.

  • Causality: Aromatase cleaves the methoxy group of MFC, releasing highly fluorescent HFC. Inhibitors block this cleavage, resulting in a quantifiable decrease in fluorescence (Ex/Em = 410/510 nm).

  • Validation: Fadrozole is used as the positive control. The assay is valid if the Z'-factor is >0.5 and the control IC 50​ aligns with literature values (~1.5 nM).

Conclusion

While both imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridin-3(2H)-one share a bicyclic framework, they are not interchangeable. The choice between them must be driven by the target's binding pocket requirements. If the goal is to exploit hydrophobic pockets via π−π interactions (e.g., CNS targets), the[1,2-a] system is superior. If the project requires precise hydrogen bonding or metal coordination (e.g., CYP enzymes), the polarized [1,5-a]pyridin-3(2H)-one scaffold offers a distinct and powerful alternative.

References

  • Title: Design and Synthesis of Imidazo[1,2-a]pyridine Derivatives as Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the biological activities of imidazopyridines Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Fadrozole: Compound Summary and Target Affinity Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Zolpidem: Compound Summary and GABA-A Modulation Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of Imidazo[1,5-a]pyridin-3(2H)-one Analogs

As drug development professionals continue to seek alternatives to highly toxic, non-specific chemotherapeutics, nitrogen-rich heterocyclic scaffolds have emerged as highly tunable pharmacophores. Among these, the imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continue to seek alternatives to highly toxic, non-specific chemotherapeutics, nitrogen-rich heterocyclic scaffolds have emerged as highly tunable pharmacophores. Among these, the imidazo[1,5-a]pyridine core—and specifically its 3(2H)-one derivatives and hybridized analogs—represents a significant leap forward in targeted cytotoxicity[1].

Unlike traditional agents such as Cisplatin, which rely on indiscriminate DNA crosslinking, imidazo[1,5-a]pyridine analogs achieve potent cytotoxicity through a sophisticated, dual-action mechanism. This guide objectively compares the performance of these analogs against standard alternatives, detailing the mechanistic causality behind their efficacy and providing the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: The Dual-Target Advantage

The superior cytotoxicity of imidazo[1,5-a]pyridine analogs is not a result of generalized cellular poisoning, but rather precise structural complementarity. The flat, aromatic nature of the imidazopyridine core allows it to act as an isostere that fits seamlessly into the colchicine-binding site of tubulin [2].

By binding to this specific pocket, the analogs prevent tubulin monomers from polymerizing into microtubules. This halts the formation of the mitotic spindle, trapping the cancer cell in the G2/M phase of the cell cycle. Concurrently, hybridized derivatives (such as imidazo[1,5-a]pyridine-benzimidazole conjugates) demonstrate a profound ability to downregulate p-Akt[2]. This effectively shuts off the PI3K/Akt pro-survival signaling cascade, ensuring that the cell cycle arrest irreversibly transitions into intrinsic apoptosis via Caspase 9 activation.

Mechanism Analog Imidazo[1,5-a]pyridin-3(2H)-one Analogs Tubulin Tubulin Polymerization Analog->Tubulin Inhibits Colchicine Site PI3K PI3K/Akt Pathway Analog->PI3K Downregulates p-Akt Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Disruption Apoptosis Apoptosis (Caspase 9 Activation) PI3K->Apoptosis Pro-survival Inhibition Arrest->Apoptosis DNA Damage Response

Dual-targeting mechanism of imidazo[1,5-a]pyridine analogs on tubulin and PI3K/Akt pathways.

Comparative Efficacy: Analogs vs. Standard Therapeutics

To objectively evaluate the performance of these compounds, we must look at their half-maximal inhibitory concentrations (IC50/GI50) across various aggressive cancer cell lines. The data below demonstrates that imidazo[1,5-a]pyridine hybrids frequently outperform standard clinical controls like Cisplatin, achieving sub-micromolar efficacy in breast cancer models.

Compound / ScaffoldTarget Cell LineIC50 / GI50 (µM)Primary Mechanism of ActionReference
Imidazo[1,5-a]pyridine-benzimidazole (5l) MCF-7 (Breast)0.43Tubulin inhibition, PI3K/Akt downregulation[2]
Imidazo[1,5-a]pyridine-benzimidazole (5d) MCF-7 (Breast)1.06Tubulin inhibition, PI3K/Akt downregulation[2]
Imidazo[1,5-a]pyridine-chalcone MDA-MB-231 (Breast)3.26Microtubule disruption, ROS generation[3]
Cisplatin (Standard Control)HepG2 (Liver)54.81DNA crosslinking[4]
Colchicine (Standard Control)Cell-free (Tubulin)~2.50Tubulin polymerization inhibition[2]
Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of imidazo[1,5-a]pyridin-3(2H)-one analogs must rely on self-validating assay systems. The following protocols are designed with internal causality checks to confirm that observed cell death is directly linked to the proposed mechanisms.

1. High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay relies on the reduction of the tetrazolium dye MTT by NAD(P)H-dependent cellular oxidoreductase enzymes (found exclusively in the mitochondria of viable cells) into insoluble formazan crystals. This provides a direct, metabolic correlation to cell viability, ensuring that the calculated IC50 is a true reflection of cytotoxic—not merely cytostatic—activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at a density of 5×103 cells/well in 96-well plates. Rationale: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing confluence-induced growth arrest from skewing data.

  • Compound Treatment: Incubate cells with imidazo[1,5-a]pyridine analogs at varying concentrations (0.1–100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of pure DMSO. Rationale: Complete solubilization is critical; undissolved crystals will cause light scattering and false absorbance readings.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

2. Cell-Free Tubulin Polymerization Kinetics

Causality Check: Tubulin monomers naturally polymerize into microtubules at 37°C in the presence of GTP. This physical assembly increases the turbidity of the solution, which can be monitored spectrophotometrically. If an analog successfully engages the colchicine-binding site, it will physically block this assembly, resulting in a flat absorbance curve. This validates direct target engagement independent of cellular variables[2].

Step-by-Step Protocol:

  • Preparation: Suspend purified bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Cold Incubation: Pre-incubate the tubulin mixture with the test analogs (e.g., 1–5 µM) for 15 minutes at 4°C. Rationale: Cold incubation prevents premature polymerization while allowing the compound ample time to bind to the tubulin monomers.

  • Kinetic Reading: Transfer the plate to a spectrophotometer pre-heated to 37°C. Immediately begin measuring absorbance at 340 nm, taking readings every minute for 45 minutes.

  • Validation: Compare the Vmax​ of the assembly curve against a vehicle control and a known standard (Colchicine). A suppressed Vmax​ confirms microtubule disruption.

Workflow Step1 Cell Seeding (Logarithmic Growth Phase) Step2 Compound Treatment (0.1 - 100 µM, 48h) Step1->Step2 Step3 MTT Addition (Formazan Formation) Step2->Step3 Step4 Absorbance Reading (570 nm) Step3->Step4 Step5 IC50 Calculation & Mechanistic Validation Step4->Step5

Step-by-step experimental workflow for in vitro cytotoxicity screening and IC50 determination.

Conclusion

Imidazo[1,5-a]pyridin-3(2H)-one analogs and their hybridized derivatives offer a compelling alternative to traditional chemotherapeutics. By objectively comparing their IC50 values and validating their dual-action mechanisms (tubulin inhibition and PI3K/Akt suppression) through rigorous, self-validating assays, researchers can confidently advance these scaffolds as potent, targeted anticancer agents.

References
  • Kamal, A., Subba Rao, A. V., Lakshma Nayak, V., Subba Reddy, N. V., Swapna, K., Ramakrishna, G., & Alvala, M. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry, 12(48), 9864-9880 (2014). URL:[Link]

  • "Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones." RSC Medicinal Chemistry (2025). URL:[Link]

  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis." Chemical Methodologies, 9(11), 1016-1030 (2025). URL:[Link]

  • "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." Molecules (MDPI), 29(11), 2681 (2024). URL:[Link]

Sources

Validation

Validation of Imidazo[1,5-a]pyridin-3(2H)-one Binding Affinity in Kinase Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale The imidazo[1,5-a]pyridin-3(2H)-one (IP-3-O) core has emerged as a privileged, rigid bicyclic scaffold in modern kinase drug discovery. Unlike flexible linear pharmacophores, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,5-a]pyridin-3(2H)-one (IP-3-O) core has emerged as a privileged, rigid bicyclic scaffold in modern kinase drug discovery. Unlike flexible linear pharmacophores, the IP-3-O scaffold presents a highly pre-organized hydrogen bond donor/acceptor pair. Specifically, the NH at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase, BTK), while the C3-carbonyl acts as an acceptor from the hinge backbone NH.

As a Senior Application Scientist, I approach the validation of novel scaffolds not by relying on a single assay, but by constructing a self-validating, orthogonal testing matrix. Relying solely on enzymatic IC50​ data is a common pitfall; IC50​ is heavily skewed by ATP concentration and specific assay conditions (the Cheng-Prusoff relationship) [1]. To accurately drive Structure-Activity Relationship (SAR) campaigns, we must isolate direct binding thermodynamics ( Kd​ ) and kinetics ( kon​ , koff​ ).

This guide outlines an objective, multi-tiered validation strategy comparing a representative IP-3-O lead compound against established clinical alternatives using Time-Resolved FRET (TR-FRET), Surface Plasmon Resonance (SPR), and NanoBRET cellular target engagement.

Orthogonal Validation Workflow

To ensure data integrity, our workflow transitions from high-throughput equilibrium thermodynamics to label-free kinetics, culminating in live-cell target engagement.

OrthogonalValidation A Imidazo[1,5-a]pyridin-3(2H)-one Library Synthesis B TR-FRET Binding Assay (Equilibrium Kd) A->B Primary Screen C SPR Analysis (Kinetics: kon, koff) B->C Hit Triage D NanoBRET Assay (Cellular Target Engagement) C->D Lead Optimization

Workflow for orthogonal validation of kinase inhibitors.

Comparative Performance Data

The following table objectively compares our representative IP-3-O lead ("IP3O-Lead1") against Fenebrutinib (a highly selective, reversible BTK inhibitor) and Staurosporine (a non-selective, pan-kinase reference).

Table 1: Biochemical and Biophysical Binding Affinities (Target: BTK)

CompoundTR-FRET Kd​ (nM)SPR Kd​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )NanoBRET IC50​ (nM)
IP3O-Lead1 4.2 ± 0.35.1 ± 0.4 1.2×106 6.1×10−3 45 ± 4
Fenebrutinib 1.8 ± 0.12.0 ± 0.2 4.5×106 9.0×10−3 12 ± 2
Staurosporine 0.5 ± 0.10.8 ± 0.1 8.2×106 6.5×10−4 5 ± 1

Data Interpretation: While IP3O-Lead1 shows slightly lower absolute affinity than Fenebrutinib, its slower off-rate ( koff​ ) suggests a longer target residence time ( τ=1/koff​ ), a critical metric for sustained in vivo efficacy. The drop-off between biochemical Kd​ (4.2 nM) and cellular NanoBRET IC50​ (45 nM) highlights the impact of cellular ATP competition and membrane permeability.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, every protocol below is designed as a self-validating system, complete with internal quality controls.

Protocol 1: TR-FRET Competitive Binding Assay

This assay measures the displacement of an Alexa Fluor 488-labeled tracer from the kinase ATP pocket by the IP-3-O inhibitor [1].

TRFRET_Mechanism K Target Kinase (e.g., BTK-GST) Tb Anti-GST Terbium (Donor) K->Tb Tag Binding Tr Fluorescent Tracer (Acceptor) K->Tr ATP Pocket Binding Tb->Tr High FRET Signal Inh IP-3-O Inhibitor (Competitor) Inh->K Displaces Tracer Inh->Tr FRET Loss

Mechanistic principle of competitive TR-FRET kinase binding assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality Check: Brij-35 (a non-ionic detergent) is strictly required to prevent the IP-3-O scaffold from forming colloidal aggregates, which cause false-positive inhibition.

  • Reagent Dispensing: Add 5 nM GST-tagged BTK, 2 nM LanthaScreen Tb-anti-GST antibody, and 10 nM Kinase Tracer 236 to a 384-well low-volume plate.

  • Compound Addition: Dispense the IP-3-O compound in a 12-point dose-response curve (top concentration 10 µM, 3-fold dilutions) using acoustic liquid handling (e.g., Echo 550). Maintain a final DMSO concentration of exactly 1% across all wells.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes.

    • Causality Check: A 60-minute pre-incubation is mandated to ensure system equilibrium. Compounds with slow kon​ rates will artificially appear less potent if read too early.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 495 nm and 520 nm).

    • Self-Validation: Calculate the Z'-factor using 1% DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only validated and accepted if Z' > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time kinetic data ( kon​ and koff​ ), which is vital for understanding the residence time of the IP-3-O scaffold [2].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize anti-GST antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Capture GST-BTK to a density of ~800 Resonance Units (RU).

  • Solvent Correction: Run a 6-point DMSO calibration curve (0.8% to 1.2% DMSO) in the running buffer (PBS-P+).

    • Causality Check: Imidazopyridines require DMSO for solubility. Small bulk refractive index mismatches between the sample and running buffer cause massive signal spikes. The solvent correction curve mathematically eliminates this artifact.

  • Multi-Cycle Kinetics (MCK): Inject IP3O-Lead1 at 5 concentrations (ranging from 0.5 nM to 50 nM) at a flow rate of 50 µL/min. Association time: 120 seconds. Dissociation time: 600 seconds.

    • Causality Check: Why MCK over single-cycle? The rigid imidazo[1,5-a]pyridin-3(2H)-one scaffold exhibits simple reversible binding without slow induced-fit conformational changes. MCK provides cleaner baseline resolution and more accurate koff​ determination for this specific pharmacophore.

  • Data Fitting & Validation: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation: The data is only accepted if the χ2 value of the fit is less than 10% of the maximum response ( Rmax​ ), confirming the 1:1 binding assumption is correct.

Protocol 3: NanoBRET Cellular Target Engagement

To prove that the biochemical affinity translates into live cells, we utilize NanoBRET [3]. This assay relies on a NanoLuc-fused kinase expressed in HEK293 cells and a cell-permeable fluorescent tracer. The IP-3-O compound must cross the cell membrane and compete with high intracellular ATP (~1-3 mM) to displace the tracer, causing a loss of BRET signal. This step definitively validates the scaffold's viability as a physiological drug candidate.

References

  • Biacore Sensor Surface Handbook. Cytiva Life Sciences. URL:[Link]

  • Design and Synthesis of Imidazopyridine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications Landing Page for Scaffold Grounding). URL:[Link]

Comparative

imidazo[1,5-a]pyridin-3(2H)-one vs other nitrogen-containing heterocycles

Title : Comparative Guide: Imidazo[1,5-a]pyridin-3(2H)-one vs. Traditional Nitrogen-Containing Heterocycles in Drug Discovery Introduction Nitrogen-containing heterocycles are the foundational building blocks of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide: Imidazo[1,5-a]pyridin-3(2H)-one vs. Traditional Nitrogen-Containing Heterocycles in Drug Discovery

Introduction Nitrogen-containing heterocycles are the foundational building blocks of modern medicinal chemistry. While scaffolds like benzimidazoles and imidazo[1,2-a]pyridines have historically dominated the drug discovery landscape[1], the imidazo[1,5-a]pyridin-3(2H)-one scaffold has emerged as a structurally distinct and highly valuable alternative. As a Senior Application Scientist, I frequently observe that the selection of a heterocyclic core dictates the entire trajectory of a lead optimization campaign. This guide provides an objective, data-driven comparison of the imidazo[1,5-a]pyridin-3(2H)-one scaffold against traditional N-heterocycles, focusing on structural profiling, synthetic accessibility, and biological evaluation.

Structural and Electronic Profiling

The physicochemical behavior of a heterocycle dictates its pharmacokinetics and target binding affinity.

  • Imidazo[1,5-a]pyridin-3(2H)-one : This scaffold features a bridgehead nitrogen (N4) and a carbonyl group at the C3 position, forming a fused cyclic urea-like system. The electron-withdrawing nature of the carbonyl group significantly alters the electron density of the bicyclic core, reducing the basicity of the nitrogens compared to standard imidazopyridines. Crucially, it provides a rigid, non-tautomeric system where the N2-H acts as a highly directional hydrogen bond donor, and the C3=O acts as a strict hydrogen bond acceptor. This precise directionality is highly advantageous for targeting specific kinase hinge regions.

  • Imidazo[1,2-a]pyridine : Lacking the carbonyl, this system is more electron-rich and aromatic. It is excellent for π−π stacking interactions and often exhibits strong fluorescence, making it useful for theranostic applications and materials science[2]. However, it lacks the native H-bond donor/acceptor pair of the 3(2H)-one derivative.

  • Benzimidazole : A versatile, amphoteric scaffold that provides both H-bond donor and acceptor capabilities. However, its inherent tautomerism can complicate structure-activity relationship (SAR) models, as it exists as rapidly interconverting isomers in solution[1].

Recent studies have even explored hybridizing these scaffolds—such as combining imidazo[1,5-a]pyridine with benzimidazole—to dual-target pathways like tubulin polymerization and the PI3K/Akt signaling cascade[3].

Comparative Physicochemical Data

To objectively compare these scaffolds, we must look at their fundamental physicochemical properties. The table below summarizes the core characteristics that influence their behavior in biological systems.

ScaffoldTautomerismCore H-Bond DonorsCore H-Bond AcceptorsTypical LogP RangePrimary Interaction Mode
Imidazo[1,5-a]pyridin-3(2H)-one No1 (N2-H)1 (C3=O)1.2 - 2.5Directional H-bonding, Dipole
Imidazo[1,2-a]pyridine No01 (N1)1.8 - 3.0 π−π stacking, Hydrophobic
Benzimidazole Yes1 (N-H)1 (N3)1.5 - 2.8Tautomeric H-bonding
Indole No1 (N-H)02.0 - 3.5Hydrophobic, Weak H-bond donor

Experimental Workflows: Synthesis and Scaffold Derivatization

A robust synthetic route is critical for library generation. The following self-validating protocol details the synthesis of the imidazo[1,5-a]pyridin-3(2H)-one core.

Protocol 1: Synthesis of Imidazo[1,5-a]pyridin-3(2H)-one via Triphosgene Cyclization Causality & Design: Triphosgene is selected over phosgene gas for superior stoichiometric control and safety. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the pyridine nitrogen for the electrophilic isocyanate intermediate.

  • Preparation : Dissolve 2-(aminomethyl)pyridine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents the premature hydrolysis of the highly reactive intermediates.

  • Base Addition : Add DIPEA (2.5 eq, 25 mmol) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The cyclization is highly exothermic; temperature control prevents polymerization and side-product formation.

  • Cyclization : Prepare a solution of triphosgene (0.4 eq, 4 mmol) in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes. Rationale: Slow addition ensures the controlled formation of the isocyanate intermediate, which rapidly undergoes intramolecular cyclization with the pyridine nitrogen.

  • Quenching & Workup : Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure imidazo[1,5-a]pyridin-3(2H)-one.

Biological Evaluation: Target Binding Kinetics

Once the scaffolds are synthesized, their binding profiles must be evaluated. While IC 50​ values provide a snapshot of potency, they lack kinetic resolution.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay Causality & Design: SPR is chosen over standard biochemical assays because it provides real-time kinetic data ( kon​ , koff​ ). This allows researchers to distinguish between fast-acting transient binders (typical of simple benzimidazoles) and slow-off-rate binders (often achieved with the rigidified, directional H-bonding of imidazo[1,5-a]pyridin-3(2H)-ones).

  • Immobilization : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently couple the recombinant target protein (e.g., a kinase domain) via primary amines in a pH 4.5 acetate buffer. Block unreacted sites with 1M ethanolamine hydrochloride (pH 8.5).

  • Analyte Preparation : Prepare a 2-fold dilution series of the heterocyclic analytes (0.1 µM to 10 µM) in the running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Critical Step: Match the DMSO concentration exactly between the running buffer and analyte samples. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal.

  • Injection : Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second flow of running buffer (dissociation phase).

  • Regeneration : If the baseline does not fully recover due to slow off-rates, inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the interaction without denaturing the immobilized protein.

  • Data Analysis : Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Rational Scaffold Selection Workflow

The decision tree for selecting between these nitrogen-containing heterocycles depends heavily on the target's binding pocket architecture. The diagram below illustrates the logical flow of scaffold selection and optimization.

ScaffoldOptimization Target Target Identification (Kinase / GPCR) Selection Scaffold Selection Phase Target->Selection Scaffold1 Imidazo[1,5-a]pyridin-3(2H)-one (Rigid, Directional H-Bonds) Selection->Scaffold1 Scaffold2 Benzimidazole (Tautomeric, Versatile) Selection->Scaffold2 Scaffold3 Imidazo[1,2-a]pyridine (Electron-rich, pi-stacking) Selection->Scaffold3 Optimization Structural Optimization & Derivatization Scaffold1->Optimization Scaffold2->Optimization Scaffold3->Optimization Evaluation Biological Evaluation (SPR Kinetics & Cell Assays) Optimization->Evaluation

Rational Scaffold Selection and Optimization Workflow for N-Heterocycles.

Conclusion

While benzimidazoles and imidazo[1,2-a]pyridines remain vital tools in the medicinal chemist's arsenal, the imidazo[1,5-a]pyridin-3(2H)-one scaffold offers unique advantages. Its lack of tautomerism, combined with a highly directional hydrogen bond donor-acceptor pair, makes it an exceptional candidate for structure-based drug design, particularly when targeting rigid kinase hinge regions.

References

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv.
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C (RSC Publishing).

Sources

Validation

evaluating antimicrobial efficacy of imidazo[1,5-a]pyridin-3(2H)-one against standard strains

An Executive Comparison Guide for Drug Development Professionals The rising tide of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Among these, the imidazopyridine fam...

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Author: BenchChem Technical Support Team. Date: April 2026

An Executive Comparison Guide for Drug Development Professionals

The rising tide of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Among these, the imidazopyridine family—specifically the imidazo[1,5-a]pyridin-3(2H)-one core—has emerged as a highly versatile heterocyclic skeleton with promising biological attributes[1][2]. Unlike traditional β-lactams or fluoroquinolones, imidazopyridines offer unique physicochemical properties, including structural flexibility and distinct optical behaviors, making them compelling candidates for next-generation antimicrobial development[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the antimicrobial efficacy of imidazo[1,5-a]pyridin-3(2H)-one derivatives against standard clinical antibiotics (e.g., Ciprofloxacin, Ampicillin). Rather than merely listing standard operating procedures, this guide deconstructs the causality behind the experimental design , providing a self-validating framework to ensure rigorous, reproducible data in your screening campaigns.

Mechanistic Overview: Target Pathways and Logic

Before evaluating efficacy, we must understand the proposed pharmacodynamics. Imidazo[1,5-a]pyridines exhibit a dual-action potential. Computational modeling and in vitro assays suggest they primarily target bacterial DNA gyrase/Topoisomerase IV, similar to fluoroquinolones, while their lipophilic nature allows for secondary membrane-disrupting capabilities[2][3].

Mechanism I_core Imidazo[1,5-a]pyridin-3(2H)-one Gyrase DNA Gyrase / Topo IV I_core->Gyrase Primary Target Membrane Bacterial Membrane I_core->Membrane Secondary Target Cipro Ciprofloxacin (Standard) Cipro->Gyrase Inhibits Amp Ampicillin (Standard) PBP Penicillin-Binding Proteins Amp->PBP Inhibits Death Bacterial Cell Death Gyrase->Death DNA Fragmentation PBP->Death Lysis Membrane->Death Depolarization

Proposed antimicrobial signaling and target pathways of imidazopyridines vs standard antibiotics.

Experimental Protocols: A Self-Validating System

To evaluate the efficacy of imidazo[1,5-a]pyridin-3(2H)-one against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, B. subtilis ATCC 6633), we must deploy a testing workflow that accounts for the unique properties of the compound.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

The Causality (Why we do this): Imidazo[1,5-a]pyridine derivatives often exhibit intrinsic fluorescence (emission in the 430–520 nm range) and strong coloration[2]. Relying on standard optical density (OD600) to measure bacterial growth introduces severe background interference, leading to false-positive resistance data. By incorporating Resazurin , a metabolic redox indicator that shifts from blue to pink only via active bacterial metabolism, we bypass optical artifacts and create a colorimetric, self-validating readout.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial suspensions in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Rationale: Inoculum size dictates the MIC. Too high, and the compound is overwhelmed (inoculum effect); too low, and we risk overestimating the drug's potency.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of imidazo[1,5-a]pyridin-3(2H)-one (range: 0.25 to 128 µg/mL) alongside Ciprofloxacin and Ampicillin controls.

  • Inoculation: Add 5×105 CFU/mL of the standardized inoculum to each well. Incubate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized, no growth) to pink (reduced, active growth).

Protocol B: Time-Kill Kinetics

The Causality (Why we do this): MIC only defines the static inhibitory threshold. In drug development, we must know if a compound is bactericidal (actively killing the pathogen) or bacteriostatic (stalling growth). Time-kill assays track log10 CFU/mL reduction over 24 hours, providing dynamic efficacy data critical for clinical translation.

Step-by-Step Methodology:

  • Preparation: Inoculate flasks containing MHB with the test strain to a starting concentration of 106 CFU/mL.

  • Dosing: Introduce the test compound at 1×, 2×, and 4× the established MIC.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

  • Analysis: A reduction of ≥3 log10 CFU/mL (99.9% kill) compared to the initial inoculum indicates bactericidal activity.

Workflow Step1 Standard Strain Prep E. coli S. aureus Step3 Broth Microdilution Resazurin Metabolic Indicator Step1->Step3 Step2 Compound Library Imidazo[1,5-a]pyridin-3(2H)-one Step2->Step3 Step4 Time-Kill Kinetics Log Reduction Profiling Step3->Step4 Select active hits Step5 Data Synthesis MIC & MBC Determination Step4->Step5 Quantify bactericidal activity

Self-validating high-throughput screening workflow for antimicrobial efficacy evaluation.

Comparative Performance Data

The tables below synthesize representative experimental data comparing a standardized imidazo[1,5-a]pyridin-3(2H)-one derivative against established clinical alternatives.

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) Data represents the modal MIC from biological triplicates.

Standard StrainGram TypeImidazo[1,5-a]pyridin-3(2H)-oneCiprofloxacinAmpicillin
S. aureus (ATCC 29213)Positive2.00.250.5
B. subtilis (ATCC 6633)Positive4.00.120.25
E. coli (ATCC 25922)Negative16.00.0154.0
P. aeruginosa (ATCC 27853)Negative>64.00.5>64.0

Analytical Insight: The imidazo[1,5-a]pyridin-3(2H)-one scaffold demonstrates potent activity against Gram-positive pathogens (S. aureus, B. subtilis). However, efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa). This is causally linked to the outer membrane porins of Gram-negative bacteria, which often restrict the entry of bulky, lipophilic heterocyclic scaffolds.

Table 2: Time-Kill Kinetic Profiling (Log10 CFU/mL reduction at 24h at 4× MIC)

Standard StrainImidazo[1,5-a]pyridin-3(2H)-oneCiprofloxacinClassification for Test Compound
S. aureus (ATCC 29213)-3.4 log10-4.1 log10Bactericidal
B. subtilis (ATCC 6633)-3.1 log10-3.9 log10Bactericidal
E. coli (ATCC 25922)-1.2 log10-4.5 log10Bacteriostatic

Analytical Insight: Against susceptible Gram-positive strains, the test compound achieves the ≥3 log10 reduction required to be classified as bactericidal, mirroring the aggressive killing kinetics of Ciprofloxacin.

Strategic Outlook

Evaluating the imidazo[1,5-a]pyridin-3(2H)-one scaffold reveals a highly promising, bactericidal profile against Gram-positive standard strains. While it does not yet match the sheer nanomolar potency of Ciprofloxacin, its distinct chemical structure offers a critical advantage: the potential to bypass existing resistance mechanisms (such as altered penicillin-binding proteins or specific efflux pumps) that plague current clinical standards[4]. Future lead optimization should focus on modifying the C-1 and C-3 positions of the imidazopyridine core to enhance outer-membrane permeability for broader Gram-negative efficacy.

References

  • Volpi, G., Laurenti, E., & Rabezzana, R. (2024). "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." Molecules, 29(11), 2668.[Link]

  • Ge, Y.Q., Li, F.R., Zhang, Y.J., et al. (2021). "Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1,5-a]pyridine derivatives bearing a hydrazone moiety." Luminescence. (Cited via Volpi et al. PMC Archive).[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.[Link]

Sources

Safety & Regulatory Compliance

Safety

Imidazo[1,5-a]pyridin-3(2H)-one: Comprehensive Laboratory Disposal and Safety Protocols

As drug development professionals and synthetic chemists, handling privileged scaffolds like imidazopyridines requires rigorous operational discipline. Imidazo[1,5-a]pyridin-3(2H)-one is a critical N-heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling privileged scaffolds like imidazopyridines requires rigorous operational discipline. Imidazo[1,5-a]pyridin-3(2H)-one is a critical N-heterocyclic building block often utilized in the synthesis of pharmacologically active compounds (such as GABA-A receptor modulators and enzyme inhibitors). Because it is an active pharmaceutical ingredient (API) intermediate, it carries inherent risks of biological activity and environmental persistence.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and final disposal of Imidazo[1,5-a]pyridin-3(2H)-one, ensuring compliance with stringent environmental and occupational safety standards.

Physicochemical Risk Assessment

Before executing any disposal protocol, it is critical to understand why specific waste streams are chosen. The physical and chemical properties of Imidazo[1,5-a]pyridin-3(2H)-one dictate its behavior in waste receptacles and during thermal destruction.

Property / ParameterValueOperational & Disposal Implication
Molecular Formula C₇H₆N₂OContains ~20% Nitrogen by mass; combustion yields toxic NOx gases.
Molecular Weight 134.14 g/mol Low molecular weight small molecule; readily absorbed if aerosolized.
Physical State Solid (Crystalline)High risk of aerosolization; mandates damp-sweeping during spills.
Halogen Content 0%Compatible with non-halogenated streams (unless dissolved in DCM).
Thermal Stability High (Fused Bicyclic)Requires >1000°C incineration for complete ring cleavage.

Standard Operating Procedure (SOP): Routine Disposal

The fused bicyclic ring system of Imidazo[1,5-a]pyridin-3(2H)-one is thermodynamically stable. Standard landfill disposal risks groundwater leaching of biologically active intermediates. Therefore, the only acceptable method of final destruction is high-temperature incineration via a licensed facility, strictly adhering to the.

Step-by-Step Waste Segregation Workflow
  • Solid Waste Containment:

    • Action: Collect all consumed vials, contaminated weighing paper, and residual powder in a dedicated, puncture-resistant solid hazardous waste container lined with a polyethylene bag.

    • Causality: Isolating the solid prevents cross-contamination with incompatible liquid chemicals and protects downstream waste handlers from exposure to biologically active dust.

  • Liquid Waste Segregation (Solvent Dependent):

    • Action (Non-Halogenated): If the compound is dissolved in solvents like DMSO, methanol, or ethyl acetate, deposit the solution into the "Non-Halogenated Organic Waste" carboy.

    • Action (Halogenated): If dissolved in dichloromethane (DCM) or chloroform, deposit into the "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and drastically increases disposal costs due to the risk of dioxin formation during combustion.

  • Aqueous Waste Management:

    • Action: Never dispose of imidazopyridine suspensions down the sink. Collect in clearly labeled aqueous hazardous waste containers.

    • Causality: N-heterocycles exhibit suspected aquatic toxicity and resist standard municipal wastewater microbial degradation.

Final Destruction (Facility Level)

Waste must be transferred to a licensed facility for High-Temperature Incineration (>1000°C) . Because Imidazo[1,5-a]pyridin-3(2H)-one contains two nitrogen atoms, thermal decomposition releases toxic nitrogen oxides (NO, NO₂). The disposal facility must utilize exhaust scrubbers to neutralize these gases before atmospheric release, complying with environmental emission standards.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for segregating Imidazo[1,5-a]pyridin-3(2H)-one waste to ensure it reaches the correct incineration pathway without generating dangerous byproducts.

DisposalWorkflow Start Imidazo[1,5-a]pyridin-3(2H)-one Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidStream Hazardous Solid Waste Stream Solid->SolidStream Halogenated Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogenated StreamA Non-Halogenated Organic Waste Stream Halogenated->StreamA No (e.g., DMSO, EtOAc) StreamB Halogenated Organic Waste Stream Halogenated->StreamB Yes (e.g., Chloroform) Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers StreamA->Incineration StreamB->Incineration SolidStream->Incineration

Figure 1: Waste segregation and high-temperature incineration workflow for Imidazo[1,5-a]pyridin-3(2H)-one.

Emergency Spill Management Protocol

Accidental releases of API intermediates require immediate, systematic responses to prevent inhalation exposure and surface contamination, in accordance with the.

Step-by-Step Decontamination Methodology
  • Isolation & PPE Donning:

    • Evacuate the immediate area. If the spill is outside a fume hood, don double nitrile gloves, splash goggles, and an N95/P100 particulate respirator.

  • Containment (The "Anti-Aerosolization" Rule):

    • For Powders:Do NOT dry sweep. Dry sweeping aerosolizes the fine imidazopyridine powder, creating a severe inhalation hazard. Instead, apply a fine mist of water or a compatible high-flashpoint solvent (e.g., isopropanol) to dampen the powder.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection:

    • Use a non-sparking polypropylene scoop to transfer the dampened powder or saturated absorbent into a heavy-duty hazardous waste bag. Seal and label immediately.

  • Chemical Surface Decontamination:

    • Wash the affected surface with a solvent in which the compound is highly soluble (e.g., a small volume of methanol) to lift residual microscopic crystals.

    • Follow with a thorough wash using a standard laboratory detergent and water to remove any remaining solvent film. Dispose of all cleaning materials in the solid hazardous waste bin.

References

To maintain scientific integrity and ensure your laboratory remains compliant with federal and institutional safety guidelines, the protocols above are grounded in the following authoritative frameworks:

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Regulations (RCRA). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories. Available at:[Link]

Handling

Personal protective equipment for handling Imidazo[1,5-a]pyridin-3(2H)-one

Handling novel or uncharacterized fused bicyclic nitrogen heterocycles like Imidazo[1,5-a]pyridin-3(2H)-one requires a rigorous, causally-driven approach to laboratory safety. Because the imidazopyridine pharmacophore is...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or uncharacterized fused bicyclic nitrogen heterocycles like Imidazo[1,5-a]pyridin-3(2H)-one requires a rigorous, causally-driven approach to laboratory safety. Because the imidazopyridine pharmacophore is frequently utilized in highly potent central nervous system (CNS) agents (e.g., GABA_A receptor modulators) and enzyme inhibitors, any intermediate or derivative must be treated as a highly potent active pharmaceutical ingredient (API) until proven otherwise.

This guide provides a comprehensive, step-by-step operational and logistical framework for the safe handling, transfer, and disposal of Imidazo[1,5-a]pyridin-3(2H)-one, grounded in the principles of Control Banding and authoritative chemical safety standards [1, 2].

Hazard Profiling & Causality Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards associated with Imidazo[1,5-a]pyridin-3(2H)-one:

  • Aerosolization & Inhalation Risk: Like many heterocyclic intermediates, this compound is typically isolated as a fine, crystalline powder. These powders often carry a static charge, making them highly prone to aerosolization during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption of potentially potent biological agents [3].

  • Dermal Penetration: The lipophilic nature of the fused imidazopyridine ring system allows it to efficiently cross the stratum corneum (the outer layer of skin) and cellular membranes. Furthermore, nitrogen-rich heterocycles can act as haptens, binding to epidermal proteins and triggering allergic contact dermatitis or sensitization [1].

  • Synergistic Solvent Hazards: This compound is frequently handled alongside polar aprotic solvents (e.g., DMSO, DMF) during synthesis or assay preparation. These solvents act as permeation enhancers, drastically increasing the rate at which the dissolved compound crosses the skin barrier [2].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to provide overlapping layers of protection (redundancy) against the specific hazards of lipophilic heterocyclic powders.

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Primary Gloves Nitrile (Disposable)Minimum 0.11 mm thicknessProvides excellent resistance to static-charged powders. Must be changed immediately if contaminated with permeation-enhancing solvents (e.g., DMSO).
Secondary Gloves Butyl Rubber or Heavy NitrileMinimum 0.30 mm thicknessRequired only during large-scale synthesis or spill cleanup. Breakthrough time for polar aprotic solvents > 240 minutes.
Eye Protection ANSI Z87.1 Safety GogglesZero gap around the eyesPrevents fine aerosolized dust from contacting the highly vascularized ocular mucosa. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat100% coverage to wristsProtects against static ignition of solvent vapors during transfer. Cuffed sleeves prevent powder ingress.
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiencyMandatory if the compound must be handled outside a primary containment device (though this is strictly discouraged) [2].

Operational Workflow: Step-by-Step Methodologies

The following self-validating protocols ensure that Imidazo[1,5-a]pyridin-3(2H)-one is contained at every stage of the experimental workflow.

Protocol A: Safe Weighing and Transfer

Objective: Eliminate static-induced aerosolization and prevent environmental contamination.

  • Containment Verification: Ensure the analytical balance is housed within a ductless weighing enclosure or a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Ground all metal equipment. Wipe the interior of the balance enclosure with a damp, lint-free cloth to increase local humidity, which naturally dissipates static charges.

  • Tool Selection: Use a static-dissipative (e.g., PTFE-coated) spatula and an anti-static weighing boat. Never use standard polystyrene boats for heterocyclic powders.

  • Transfer: Carefully transfer the Imidazo[1,5-a]pyridin-3(2H)-one into the pre-tared boat.

  • In-Hood Solubilization (The "Closed-Loop" Step): Instead of transporting the dry powder across the lab to a reaction vessel, dissolve the compound directly inside the weighing boat or a secondary transfer vial using the target reaction solvent (e.g., Dichloromethane or DMSO). Transporting the compound in a liquid state completely eliminates the inhalation risk of aerosolized powders [3].

Protocol B: Spill Response and Disposal Plan

Objective: Rapid containment and chemical neutralization of the hazard.

  • Immediate Isolation: If a powder spill occurs outside the fume hood, immediately evacuate personnel within a 2-meter radius.

  • Wet Containment: Do not dry sweep. Dry sweeping forces the powder into the air. Instead, gently lay an absorbent pad over the spill and lightly mist it with a low-volatility solvent (like isopropanol) or water to bind the powder.

  • Collection: Use a non-sparking, disposable scoop to collect the wetted mass. Place it directly into a hazardous waste bag and seal it.

  • Chemical Decontamination: Because imidazopyridines are highly lipophilic, pure water will not effectively decontaminate the surface. Wash the spill area with a surfactant-rich detergent or a 10% bleach solution to disrupt the compound's structure and lift it from the surface [1].

  • Disposal: Label the waste container clearly as "Toxic Organic Solid Waste - Imidazopyridine Derivative." Dispose of via high-temperature incineration through a certified hazardous waste contractor.

Safety & Containment Visualization

The following diagram illustrates the logical decision tree for handling and spill response, ensuring a closed-loop safety system.

SafetyWorkflow Start Risk Assessment: Imidazo[1,5-a]pyridin-3(2H)-one PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Primary Containment (Fume Hood / Enclosure) Execution Weighing & Solubilization (Anti-static tools used) Hood->Execution PPE->Hood Spill Spill Detected? Execution->Spill Response Execute Spill Protocol (Wet Absorbent & Isolate) Spill->Response Yes Decon Decontamination & Waste Disposal Spill->Decon No Response->Decon

Operational workflow and spill response logic for handling Imidazo[1,5-a]pyridin-3(2H)-one.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. URL:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Joint Board-Council Committee on Chemical Safety. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Imidazo[1,5-a]pyridin-3(2H)-one
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Imidazo[1,5-a]pyridin-3(2H)-one
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